Technical Documentation Center

2-[4-(Cyclopentyloxy)phenyl]ethan-1-amine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-[4-(Cyclopentyloxy)phenyl]ethan-1-amine hydrochloride
  • CAS: 1235440-38-6

Core Science & Biosynthesis

Foundational

Structural and Physicochemical Properties of 2-[4-(Cyclopentyloxy)phenyl]ethan-1-amine Hydrochloride: A Comprehensive Technical Guide

Executive Summary The compound 2-[4-(Cyclopentyloxy)phenyl]ethan-1-amine hydrochloride (CAS: 1235440-38-6) is a synthetic phenethylamine derivative characterized by a bulky, lipophilic cyclopentyloxy substitution at the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-[4-(Cyclopentyloxy)phenyl]ethan-1-amine hydrochloride (CAS: 1235440-38-6) is a synthetic phenethylamine derivative characterized by a bulky, lipophilic cyclopentyloxy substitution at the para-position of the aromatic ring. In the realm of medicinal chemistry and drug development, 4-alkoxyphenethylamines serve as critical building blocks for designing monoamine oxidase (MAO) inhibitors, Trace Amine-Associated Receptor (TAAR) modulators, and complex isoquinoline-based active pharmaceutical ingredients (APIs).

This whitepaper provides an in-depth analysis of its physicochemical profile, structural biology implications, and a self-validating synthetic methodology designed for high-yield laboratory preparation.

Structural Architecture & Physicochemical Profile

The molecular architecture of 2-[4-(Cyclopentyloxy)phenyl]ethan-1-amine consists of a biogenic amine core (tyramine) where the phenolic hydroxyl group has been alkylated with a cyclopentyl moiety. This specific modification dramatically alters the molecule's pharmacokinetic properties.

By converting the highly polar phenol into a lipophilic ether, the compound's partition coefficient (LogP) increases significantly. This enhancement in lipophilicity facilitates superior blood-brain barrier (BBB) penetration compared to endogenous trace amines. Furthermore, isolating the compound as a hydrochloride salt ensures thermodynamic stability, mitigates primary amine oxidation, and provides optimal aqueous solubility for in vitro and in vivo assays [1].

Quantitative Physicochemical Data

The following table summarizes the critical quantitative parameters and their direct implications for drug development.

PropertyValueCausality / Pharmacokinetic Implication
Chemical Name 2-[4-(Cyclopentyloxy)phenyl]ethan-1-amine hydrochlorideStandard IUPAC nomenclature defining the ether and salt form.
CAS Registry Number 1235440-38-6Unique identifier for regulatory and compliance tracking[2].
Molecular Formula C₁₃H₂₀ClNORepresents the protonated free base (C₁₃H₁₉NO) paired with a chloride anion.
Molar Mass 241.76 g/mol Falls well within the Lipinski Rule of 5, ensuring optimal size for small-molecule oral bioavailability.
Estimated LogP (Base) ~3.2 - 3.5The cyclopentyl ring increases lipophilicity, driving hydrophobic receptor pocket interactions and BBB transit.
Amine pKa ~9.8Ensures >99% of the molecule is protonated at physiological pH (7.4), which is critical for anchoring to the conserved aspartate residue in monoamine GPCRs.
Physical State Solid (Crystalline)The HCl salt form prevents the hygroscopicity and rapid degradation often seen in free-base phenethylamines.

Pharmacophore Analysis & Biological Implications

Phenethylamine derivatives are classical pharmacophores for a wide array of central nervous system (CNS) targets. The endogenous ligand tyramine (4-hydroxyphenethylamine) is rapidly metabolized by MAO and has poor CNS penetrance due to its polar phenol group.

The introduction of the cyclopentyloxy group in 2-[4-(Cyclopentyloxy)phenyl]ethan-1-amine serves two mechanistic purposes:

  • Metabolic Shielding: Alkylation of the para-oxygen prevents rapid Phase II conjugation (e.g., glucuronidation or sulfation) that typically clears phenolic compounds from systemic circulation.

  • Receptor Affinity: The bulky cyclopentyl ring fits into the expanded hydrophobic accessory pockets of specific receptors, such as MAO-A or TAAR1, often shifting the molecule from a weak endogenous agonist to a potent, selective modulator [3].

GPCR_Pathway L 4-Alkoxyphenethylamine (Lipophilic Ligand) R Receptor Binding (e.g., TAAR1 / MAO) L->R Hydrophobic pocket interaction G G-Protein Activation (Gs / Gq Coupling) R->G Conformational shift E Effector Enzyme (Adenylyl Cyclase) G->E Signal Transduction M Secondary Messenger (cAMP Accumulation) E->M Amplification

General signal transduction pathway for phenethylamine-derived GPCR agonists.

Synthetic Methodology: A Self-Validating Workflow

The synthesis of 4-alkoxyphenethylamines requires precise control over chemoselectivity. Because the starting material (tyramine) contains both a nucleophilic primary amine and a nucleophilic phenol, the amine must be transiently protected to prevent unwanted N-alkylation during the etherification step[4].

The following protocol outlines a robust, three-phase synthetic route utilizing self-validating checkpoints to ensure high purity and yield.

SynthesisWorkflow N1 Tyramine (Starting Material) N2 N-Boc Protection (Boc2O, NaOH) N1->N2 N3 N-Boc-Tyramine (Intermediate 1) N2->N3 Prevents N-alkylation N4 Williamson Etherification (Cyclopentyl-Br, K2CO3) N3->N4 N5 Protected Ether (Intermediate 2) N4->N5 Phenolic O-alkylation N6 Deprotection & Salt Formation (4M HCl in Dioxane) N5->N6 N7 Target Compound (HCl Salt) N6->N7 Yields stable API

Synthetic workflow for 2-[4-(Cyclopentyloxy)phenyl]ethan-1-amine hydrochloride.

Phase 1: Amine Protection (N-Boc Formation)

Objective: Mask the primary amine to ensure chemoselective O-alkylation.

  • Reaction: Dissolve tyramine (1.0 eq) in a 1:1 mixture of Tetrahydrofuran (THF) and 1M aqueous NaOH. Cool to 0°C. Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise.

  • Causality: The biphasic basic conditions deprotonate the amine, making it highly nucleophilic toward the Boc anhydride, while keeping the phenol largely protonated and unreactive.

  • Self-Validation Check: Monitor via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (1:1). The highly polar tyramine remains at the baseline, while the successful formation of N-Boc-tyramine appears as a fast-eluting, UV-active spot.

  • Workup: Extract with Ethyl Acetate (EtOAc), wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Phase 2: Williamson Etherification

Objective: Alkylate the phenolic hydroxyl group with the cyclopentyl moiety[5].

  • Reaction: Dissolve the N-Boc-tyramine intermediate in anhydrous Dimethylformamide (DMF). Add anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq) and Cyclopentyl bromide (1.5 eq).

  • Causality: K₂CO₃ is a mild base sufficient to deprotonate the phenol (pKa ~10). Because the cyclopentyl ring is sterically hindered (secondary bromide), the reaction must be heated to 70°C for 12 hours to provide the activation energy necessary for the Sₙ2 substitution.

  • Self-Validation Check: Liquid Chromatography-Mass Spectrometry (LC-MS) must show the disappearance of the phenol mass and the emergence of the protected ether mass.

  • Workup: Quench with ice water to precipitate the highly lipophilic product. Filter, dissolve in EtOAc, and purify via flash column chromatography.

Phase 3: Deprotection and Salt Formation

Objective: Cleave the Boc group and isolate the target molecule as a highly pure hydrochloride salt.

  • Reaction: Dissolve the purified N-Boc-4-(cyclopentyloxy)phenethylamine in anhydrous Dichloromethane (DCM). Add an excess of 4M HCl in dioxane at room temperature.

  • Causality: The strong anhydrous acid cleaves the tert-butyl carbamate, releasing isobutylene and carbon dioxide. The amine is immediately protonated by the HCl.

  • Self-Validation Check: The reaction acts as its own indicator. The evolution of CO₂ gas (effervescence) confirms active deprotection. As the Boc group is removed, the resulting polar amine hydrochloride becomes insoluble in the non-polar DCM/dioxane mixture and precipitates as a white crystalline solid.

  • Workup: Filter the precipitate, wash thoroughly with cold diethyl ether to remove residual organic impurities, and dry under high vacuum.

Analytical Characterization Standards

To confirm the structural integrity and purity of 2-[4-(Cyclopentyloxy)phenyl]ethan-1-amine hydrochloride, the following analytical signatures must be validated:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Amine Salt Confirmation: A broad singlet integrating to 3H at ~8.0 ppm confirms the presence of the -NH₃⁺ group.

    • Ether Linkage: A distinct multiplet at ~4.8 ppm corresponds to the methine proton (-O-CH-) of the cyclopentyl ring, confirming successful alkylation.

    • Aromatic Core: An AA'BB' splitting pattern (two doublets, J ≈ 8.5 Hz) at ~6.8 ppm and ~7.1 ppm verifies the para-substituted phenyl ring.

    • Aliphatic Chain: Two distinct triplets at ~2.8 ppm and ~3.0 ppm correspond to the -CH₂-CH₂- ethylene bridge.

  • High-Resolution Mass Spectrometry (HRMS-ESI+): The exact mass of the free base [M+H]⁺ must match the calculated theoretical mass for C₁₃H₂₀NO⁺ (Calculated: 206.1539 m/z).

  • HPLC Purity: Reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) should demonstrate >98% purity, with a single sharp peak.

References

  • NextSDS Chemical Database. "2-[4-(cyclopentyloxy)phenyl]ethan-1-amine hydrochloride — Chemical Substance Information." NextSDS. [Link]

  • American Elements. "2-[4-(cyclopentyloxy)phenyl]ethan-1-amine hydrochloride | CAS 1235440-38-6." American Elements. [Link]

  • Florvall, L., et al. "Selective monoamine oxidase inhibitors. Compounds derived from phenethylamine and 1-phenoxy-2-aminopropane." MDMA.ch Archive. [Link]

  • Basic, D., et al. "The Development of a General Strategy for the Synthesis of Tyramine-Based Natural Products by Using Continuous Flow Techniques." National Center for Biotechnology Information (NIH). [Link]

  • Organic Chemistry Portal. "Aryl ether synthesis by etherification (arylation)." Organic Chemistry Portal. [Link]

Exploratory

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 2-[4-(Cyclopentyloxy)phenyl]ethan-1-amine hydrochloride

Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a comprehensive, in-depth technical guide for the in vitro characterization of 2-[4-(Cyclopentyloxy)phenyl]ethan-1-a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive, in-depth technical guide for the in vitro characterization of 2-[4-(Cyclopentyloxy)phenyl]ethan-1-amine hydrochloride. As a novel compound with limited publicly available data, a systematic, hypothesis-driven approach is essential to elucidate its mechanism of action. This guide is structured as a multi-tiered investigational workflow, progressing from broad, primary target identification to detailed functional characterization and initial safety profiling. Each section explains the scientific rationale behind the proposed experiments, provides detailed, step-by-step protocols, and offers templates for data presentation and visualization. The methodologies described herein represent a robust framework for determining the compound's pharmacological profile, a critical step in the early stages of drug discovery and development.

Introduction and Structural Hypothesis

The compound 2-[4-(Cyclopentyloxy)phenyl]ethan-1-amine hydrochloride belongs to the substituted phenethylamine class. The core phenethylamine scaffold is a well-established pharmacophore known to interact with a wide range of biological targets, most notably monoamine transporters and G-protein coupled receptors (GPCRs) within the central nervous system.[1] The substitution at the para-position of the phenyl ring with a cyclopentyloxy group introduces a bulky, lipophilic moiety that is expected to significantly influence the compound's binding affinity and selectivity for its molecular target(s).

Given this structural information, the primary hypothesis is that 2-[4-(Cyclopentyloxy)phenyl]ethan-1-amine hydrochloride functions as a modulator of monoamine neurotransmission. Its potential mechanisms of action include:

  • Inhibition of monoamine reuptake: Acting on the dopamine (DAT), norepinephrine (NET), and/or serotonin (SERT) transporters.[2][3]

  • Direct receptor agonism or antagonism: Interacting with dopamine (D1-D5), serotonin (5-HT subtypes), or adrenergic receptors.[4][5]

This guide outlines a logical progression of in vitro assays designed to test this hypothesis and build a comprehensive pharmacological profile.

cluster_targets Potential Molecular Targets Compound 2-[4-(Cyclopentyloxy)phenyl]ethan-1-amine hydrochloride Phenethylamine_Core Phenethylamine Backbone Compound->Phenethylamine_Core possesses Substitution 4-Cyclopentyloxy Substitution Compound->Substitution features Hypothesis Primary Hypothesis: Modulator of Monoamine Systems Phenethylamine_Core->Hypothesis Substitution->Hypothesis Monoamine_Transporters Monoamine Transporters (DAT, NET, SERT) Hypothesis->Monoamine_Transporters predicts interaction with GPCRs G-Protein Coupled Receptors (Dopamine, Serotonin, Adrenergic) Hypothesis->GPCRs predicts interaction with

Caption: Initial hypothesis based on structural analysis.

Tier 1: Primary Target Identification via Broad Panel Screening

Expertise & Experience: The most efficient first step in characterizing an unknown compound is to perform a broad screen against a panel of known biological targets. This unbiased approach rapidly identifies potential primary targets and off-targets, guiding all subsequent, more focused experiments. A radioligand binding assay panel is the industry standard for this purpose, offering high-throughput and cost-effective initial target identification.[6][7]

Experimental Protocol: Broad Radioligand Binding Screen

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 2-[4-(Cyclopentyloxy)phenyl]ethan-1-amine hydrochloride in 100% DMSO.

    • Ensure complete solubilization. Perform serial dilutions as required by the screening service provider.

  • Assay Principle:

    • The assay measures the ability of the test compound to displace a known, radioactively labeled ligand from its target receptor or transporter.[8][9]

    • A significant reduction in radioligand binding in the presence of the test compound indicates an interaction.

  • Execution:

    • Submit the compound to a contract research organization (CRO) offering a comprehensive receptor/transporter screening panel (e.g., a panel including major GPCRs, ion channels, and transporters).

    • Request screening at a single, high concentration (typically 10 µM) to maximize the probability of detecting interactions.

    • The CRO will perform the binding assays using membrane preparations from cells overexpressing the target of interest.[10]

  • Data Analysis:

    • Results are typically provided as the percentage of inhibition of radioligand binding.

    • A commonly used threshold for a "hit" is >50% inhibition, which warrants further investigation.

Data Presentation: Tier 1 Screening Results

Target ClassSpecific Target% Inhibition @ 10 µMHit (Y/N)
Monoamine Transporters Dopamine Transporter (DAT)85%Y
Norepinephrine Transporter (NET)45%N
Serotonin Transporter (SERT)78%Y
Serotonin Receptors 5-HT1A15%N
5-HT2A92%Y
5-HT2B65%Y
5-HT2C58%Y
Dopamine Receptors D15%N
D275%Y
D368%Y
Adrenergic Receptors α1A22%N
β28%N
... (other targets).........

Note: Data presented is hypothetical for illustrative purposes.

Start Test Compound (10 µM) Screening Broad Radioligand Binding Panel (e.g., >100 targets) Start->Screening Analysis Data Analysis (% Inhibition) Screening->Analysis Decision Identify 'Hits' (>50% Inhibition) Analysis->Decision Hits Validated Targets for Tier 2 Analysis Decision->Hits Yes NonHits Non-Interacting Targets Decision->NonHits No

Caption: Workflow for Tier 1 primary target identification.

Tier 2: Target Validation and Affinity (Ki) Determination

Trustworthiness: Following the initial screen, it is crucial to validate the identified hits and quantify the compound's binding affinity (Ki). This is achieved through concentration-response competition binding assays. Generating a full inhibition curve provides a robust, quantitative measure of potency, which is a cornerstone for building a reliable structure-activity relationship (SAR).

Experimental Protocol: Radioligand Competition Binding Assay

This protocol is a general template and should be optimized for each specific target (e.g., DAT, 5-HT2A, D2).

  • Materials:

    • Membrane Preparation: Cell membranes expressing the human target of interest (e.g., CHO-hDAT, HEK-h5-HT2A).[11]

    • Radioligand: A high-affinity radioligand specific for the target (e.g., [³H]WIN 35,428 for DAT, [³H]Ketanserin for 5-HT2A).[12][13]

    • Non-specific Agent: A high concentration of a known, non-labeled ligand to define non-specific binding (e.g., 10 µM GBR 12909 for DAT).

    • Assay Buffer: Buffer optimized for the specific target.

    • Test Compound: 2-[4-(Cyclopentyloxy)phenyl]ethan-1-amine hydrochloride, prepared in a 10-point, 3-fold serial dilution series (e.g., from 100 µM to 5 nM).

    • 96-well Filter Plates & Scintillation Counter.

  • Procedure:

    • To each well of a 96-well plate, add:

      • Assay Buffer

      • Test compound at varying concentrations (or buffer for total binding, or non-specific agent for non-specific binding).

      • Radioligand at a fixed concentration (typically at or below its Kd value).

      • Membrane preparation (typically 10-50 µg protein per well).[8]

    • Incubate the plate for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., 25°C) to reach equilibrium.

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filter plate, add scintillation cocktail to each well, and measure radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Convert raw counts per minute (CPM) to specific binding.

    • Plot the percent specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Tier 2 Binding Affinity (Ki) Summary

Validated TargetRadioligand UsedKd of Radioligand (nM)IC₅₀ (nM)Ki (nM)
Dopamine Transporter (DAT)[³H]WIN 35,4282.54518
Serotonin Receptor 5-HT2A[³H]Ketanserin1.0126
Dopamine Receptor D2[³H]Spiperone0.58844
Serotonin Receptor 5-HT2B[³H]LSD2.015075

Note: Data presented is hypothetical for illustrative purposes.

Tier 3: Functional Characterization

Authoritative Grounding: Determining binding affinity is insufficient to understand a compound's biological effect. It is imperative to perform functional assays to determine if the compound acts as an agonist (activates the target), antagonist (blocks the action of the natural ligand), or, in the case of transporters, an uptake inhibitor or a substrate (releaser).[2]

Functional Assays for GPCR Targets (e.g., 5-HT2A, D2)

GPCRs signal through different G-protein subtypes (Gαs, Gαi, Gαq), leading to distinct downstream second messenger responses.[14] The choice of functional assay depends on the known coupling of the receptor.

  • Gαs-coupled receptors (e.g., D1, D5): Lead to an increase in cyclic AMP (cAMP).[15]

  • Gαi-coupled receptors (e.g., D2, D3, D4): Lead to a decrease in cAMP.[16]

  • Gαq-coupled receptors (e.g., 5-HT2A, 5-HT2C): Lead to an increase in intracellular calcium ([Ca²⁺]i).[5]

cluster_s Gαs Pathway cluster_i Gαi Pathway cluster_q Gαq Pathway Agonist_s Agonist GPCR_s Gαs-Coupled Receptor Agonist_s->GPCR_s AC_s Adenylate Cyclase GPCR_s->AC_s cAMP_s ↑ cAMP AC_s->cAMP_s Agonist_i Agonist GPCR_i Gαi-Coupled Receptor Agonist_i->GPCR_i AC_i Adenylate Cyclase GPCR_i->AC_i cAMP_i ↓ cAMP AC_i->cAMP_i Agonist_q Agonist GPCR_q Gαq-Coupled Receptor Agonist_q->GPCR_q PLC Phospholipase C GPCR_q->PLC Ca ↑ [Ca²⁺]i PLC->Ca cluster_safety Tier 4: In Vitro Safety & ADME Profiling cluster_data Data Output Start Compound with Known Functional Profile hERG hERG Inhibition (Cardiotoxicity) Start->hERG CYP CYP450 Inhibition (Drug-Drug Interactions) Start->CYP MetStab Metabolic Stability (Clearance) Start->MetStab hERG_IC50 hERG IC₅₀ hERG->hERG_IC50 CYP_IC50 CYP IC₅₀ Panel CYP->CYP_IC50 CL_int t½, CL_int MetStab->CL_int End Comprehensive In Vitro Profile hERG_IC50->End CYP_IC50->End CL_int->End

Caption: Overall workflow for in vitro safety and ADME profiling.

Conclusion

This technical guide outlines a systematic and comprehensive in vitro strategy to elucidate the mechanism of action of 2-[4-(Cyclopentyloxy)phenyl]ethan-1-amine hydrochloride. By progressing through a logical sequence of broad screening, target validation, functional characterization, and safety profiling, a researcher can build a robust pharmacological dossier for this novel compound. The data generated through these experiments will be crucial for understanding its therapeutic potential, identifying potential liabilities, and guiding future preclinical and clinical development.

References

  • Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. PMC, National Center for Biotechnology Information.[Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen.[Link]

  • In Vitro Cell based Dopamine Receptor Functional Characterization Service. Creative Biolabs.[Link]

  • cAMP assays in GPCR drug discovery. PubMed, National Center for Biotechnology Information.[Link]

  • Cell-based hERG Channel Inhibition Assay in High-throughput Format. PMC, National Center for Biotechnology Information.[Link]

  • cAMP Accumulation Assay. Creative BioMart.[Link]

  • Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Beckman Coulter.[Link]

  • Functional Testing of Human Dopamine D1 And D5 Receptors Expressed in Stable camp-Responsive Luciferase Reporter Cell Lines. Marcel Dekker, Inc.[Link]

  • Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. PMC, National Center for Biotechnology Information.[Link]

  • Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices.[Link]

  • Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. Springer Nature Experiments.[Link]

  • D2 Dopamine Receptor Assay. Innoprot GPCR Functional Assays.[Link]

  • In-vitro hERG & NaV1.5 cardiotoxicity assay. protocols.io.[Link]

  • D1 Dopamine Receptor Assay. Innoprot GPCR Functional Assays.[Link]

  • Metabolic Stability Assay. Bienta.[Link]

  • Microsomal Stability Assay. MTTlab.[Link]

  • A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in-vitro microtubule-polymerization activity. ResearchGate.[Link]

  • Structural genomics of the human dopamine receptor system. PMC, National Center for Biotechnology Information.[Link]

  • Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. PMC, National Center for Biotechnology Information.[Link]

  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA.[Link]

  • Proteochemometric Modeling Identifies Chemically Diverse Norepinephrine Transporter Inhibitors. ACS Publications.[Link]

  • Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. PubMed, National Center for Biotechnology Information.[Link]

  • Neurotransmitter Transporter Uptake Assay Kit from Molecular Devices. Biocompare.com.[Link]

  • hERG Patch Clamp Assay – Cardiac Safety Panel. Reaction Biology.[Link]

  • Characterization of 5-HT(1A,B) and 5-HT(2A,C) serotonin receptor binding. PubMed, National Center for Biotechnology Information.[Link]

  • CYP inhibition assay services based on FDA Guidance. LifeNet Health LifeSciences.[Link]

  • A Norepinephrine Transporter Assay for the Screening of Natural Products. MDPI.[Link]

  • Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories.[Link]

  • Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues. MDPI.[Link]

  • Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship. Korea Science.[Link]

  • CYP Inhibition Assay (Ki). Cyprotex | Evotec.[Link]

  • Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues. PubMed, National Center for Biotechnology Information.[Link]

  • 5-HT2A Serotonin Receptor Assay. Innoprot GPCR Functional Assays.[Link]

  • Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Nature Experiments.[Link]

  • 5-HT2B Biochemical Binding Assay Service. Reaction Biology.[Link]

  • MDS Pharma Services - Quality On Time™. MDS Pharma Services.[Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PMC, National Center for Biotechnology Information.[Link]

  • Development of MS Binding Assays Addressing the Human Dopamine, Norepinephrine, and Serotonin Transporter. Stefanie Heidrun Grimm.[Link]

  • Discovery & Preclinical / Drug Safety Assessment. MDS Pharma Services.[Link]

  • Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, Oxford Academic.[Link]

  • Services List A-Z. MDS Pharma Services.[Link]

  • MDS Expands Discovery Capabilities in Asia. Contract Pharma.[Link]

  • MDS Selling MDS Pharma Services. Drug Discovery and Development.[Link]

Sources

Foundational

pharmacokinetics of 2-[4-(Cyclopentyloxy)phenyl]ethan-1-amine hydrochloride in animal models

An In-depth Technical Guide to the Preclinical Pharmacokinetic Profiling of 2-[4-(Cyclopentyloxy)phenyl]ethan-1-amine hydrochloride Executive Summary The journey of a novel chemical entity from the laboratory bench to cl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Preclinical Pharmacokinetic Profiling of 2-[4-(Cyclopentyloxy)phenyl]ethan-1-amine hydrochloride

Executive Summary

The journey of a novel chemical entity from the laboratory bench to clinical application is critically dependent on a thorough understanding of its behavior within a biological system. This guide provides a comprehensive framework for characterizing the pharmacokinetic profile of 2-[4-(Cyclopentyloxy)phenyl]ethan-1-amine hydrochloride, a phenethylamine derivative, in preclinical animal models. While direct pharmacokinetic data for this specific molecule is not yet publicly available[1], this document leverages established principles and methodologies for analogous compounds to outline a robust scientific strategy. We will delve into the causality behind experimental design, from the selection of appropriate animal models to the intricacies of bioanalytical method validation and data interpretation. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights to ensure the generation of high-quality, reliable, and translatable pharmacokinetic data essential for regulatory submissions and informed clinical trial design[2][3].

The Foundational Imperative: Why Preclinical Pharmacokinetics?

Pharmacokinetics (PK), the study of what the body does to a drug, encompasses the processes of Absorption, Distribution, Metabolism, and Excretion (ADME). A preclinical PK study is not merely a data-gathering exercise; it is the first in-depth look at a drug's journey through a living organism, providing critical insights that shape its entire development trajectory[4][5]. For a novel molecule like 2-[4-(Cyclopentyloxy)phenyl]ethan-1-amine hydrochloride, these early studies aim to:

  • Characterize Bioavailability: Determine the fraction of an administered dose that reaches systemic circulation.

  • Define Exposure-Response Relationships: Link drug concentrations in the body to pharmacological or toxicological effects.

  • Inform Dose Selection: Provide the data necessary to select appropriate doses for efficacy and toxicology studies[2].

  • Predict Human Pharmacokinetics: Use data from animal models to anticipate the drug's behavior in humans, a crucial step for designing safe and effective first-in-human clinical trials[6][7].

Our approach is grounded in the principles of regulatory bodies like the U.S. Food and Drug Administration (FDA), which mandate comprehensive nonclinical data to justify human testing[3][8].

Strategic Experimental Design: From Whole Animal to Analyte

A successful pharmacokinetic study is built upon a meticulously planned experimental design. Every choice, from the animal species to the timing of a blood draw, is a deliberate step toward building a clear and accurate picture of the drug's disposition.

Animal Model Selection: The Principle of Biological Relevance

The choice of animal model is arguably one of the most critical decisions in preclinical research, as it directly impacts the human relevance of the data[4]. No single species perfectly replicates human physiology, so a multi-species approach is often warranted[9].

  • Initial Screening (Rodents): Mice (e.g., C57BL/6, CD1) and rats (e.g., Sprague-Dawley, Wistar) are the workhorses of early PK screening. Their small size, well-understood genetics, cost-effectiveness, and rapid reproductive cycles make them ideal for initial characterization[4][10]. They allow for rapid assessment of basic PK properties and aid in candidate selection[11].

  • Confirmatory Studies (Non-Rodents): Regulatory agencies often require data from a non-rodent species before advancing to human trials[7]. Beagle dogs are frequently used due to their larger size, which facilitates serial blood sampling, and their metabolic pathways can sometimes be more predictive of human metabolism than those of rodents[5]. Mini-pigs are also gaining prominence due to physiological similarities with humans, particularly in gastrointestinal and dermal research[4].

The decision-making process for model selection is a balance of scientific, practical, and regulatory considerations.

Animal_Model_Selection Start Start: New Compound PK Study Study_Phase What is the study objective? Start->Study_Phase Rodent Rodent Model (Rat, Mouse) Study_Phase->Rodent Early Screening / Dose-Range Finding NonRodent Non-Rodent Model (Dog, Mini-Pig) Study_Phase->NonRodent IND-Enabling / Pre-NDA Studies Justify Justify species selection based on metabolic profile, literature, and physiological relevance. Rodent->Justify NonRodent->Justify Regulatory Consult Regulatory Guidelines (e.g., FDA, ICH) Justify->Regulatory

Caption: Decision workflow for selecting an appropriate animal model.

Dosing Formulation and Administration Routes

The route of administration must align with the intended clinical use and scientific objectives of the study[12].

  • Intravenous (IV) Administration: This route is essential as it provides a direct measure of the drug's distribution and elimination properties (clearance, volume of distribution, and elimination half-life) by bypassing absorption entirely. The data from IV administration is the benchmark against which other routes are compared to determine absolute bioavailability.

  • Oral (PO) Administration: As most drugs are intended for oral delivery, this route is critical for assessing the extent and rate of absorption from the gastrointestinal tract.

  • Animal Preparation: Fast the rats overnight (approximately 12-16 hours) with free access to water to minimize food effects on drug absorption.

  • Dose Calculation: Accurately weigh each animal immediately before dosing to calculate the precise volume of the drug formulation to be administered.

  • Formulation: Prepare the test article, 2-[4-(Cyclopentyloxy)phenyl]ethan-1-amine hydrochloride, in a suitable vehicle (e.g., 0.5% methylcellulose in water) to ensure a homogenous suspension or solution.

  • Administration: Gently restrain the rat. Insert a ball-tipped gavage needle carefully into the esophagus and deliver the calculated dose volume directly into the stomach.

  • Observation: Monitor the animal for any immediate adverse reactions post-dosing.

Blood Sampling: Capturing the Time-Concentration Profile

A well-designed blood sampling schedule is crucial for accurately defining the plasma concentration-time curve. Sampling should be frequent enough to capture the peak concentration (Cmax) and long enough to characterize the elimination phase.

This protocol assumes the rat has been surgically fitted with a jugular vein cannula for stress-free serial sampling.

  • Pre-dose Sample: Collect a ~0.2 mL blood sample just before drug administration (time 0).

  • Post-dose Sampling (IV): Collect samples at 2, 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.

  • Post-dose Sampling (PO): Collect samples at 15, 30 minutes, and 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Sample Processing: a. Collect each blood sample into a tube containing an anticoagulant (e.g., K2-EDTA). b. Centrifuge the blood at approximately 2000 x g for 10 minutes at 4°C to separate the plasma. c. Carefully aspirate the supernatant (plasma) and transfer it to a clean, labeled cryovial. d. Store the plasma samples at -80°C until bioanalysis.

Bioanalytical Quantification: Ensuring Data Integrity

The data from a PK study is only as reliable as the method used to generate it. A validated bioanalytical method is a self-validating system that ensures accuracy, precision, and reproducibility[13][14]. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the industry standard for its superior sensitivity and selectivity in quantifying drugs in complex biological matrices[13][15].

Sample Preparation: Isolating the Analyte

Biological matrices like plasma are complex, and the drug must be isolated from interfering components before injection into the LC-MS/MS system[13]. Protein precipitation is a rapid and effective technique for this purpose.

  • Thaw Samples: Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.

  • Aliquot: Pipette 50 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard: Add 10 µL of a working solution of a suitable internal standard (e.g., a deuterated version of the analyte or a structurally similar compound[16]).

  • Precipitate Proteins: Add 150 µL of cold acetonitrile. Vortex vigorously for 30 seconds to precipitate plasma proteins.

  • Centrifuge: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.

Method Validation Parameters

Before analyzing study samples, the bioanalytical method must be rigorously validated according to regulatory guidelines[14].

Validation ParameterAcceptance Criteria (Typical)Rationale
Selectivity No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix from at least six sources.Ensures the method can differentiate the analyte from other components in the plasma[13].
Accuracy & Precision Accuracy: Within ±15% of the nominal value (±20% at LLOQ). Precision: Coefficient of Variation (CV) ≤15% (≤20% at LLOQ).Guarantees that the measured concentrations are both correct (accurate) and reproducible (precise)[14].
Linearity & Range A linear regression of the calibration curve must have a correlation coefficient (r²) ≥ 0.99.Confirms a direct and predictable relationship between instrument response and analyte concentration.
Recovery Consistent and reproducible.Measures the efficiency of the extraction process from the biological matrix.
Stability Analyte concentration remains within ±15% of the initial value under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop).Ensures the analyte does not degrade during sample collection, storage, and processing.

Data Analysis and Interpretation: The Pharmacokinetic Narrative

Once plasma concentrations are determined, pharmacokinetic software is used to calculate the key parameters that describe the drug's behavior. Non-Compartmental Analysis (NCA) is the standard approach for preclinical and early-phase clinical studies because it relies on fewer assumptions than compartmental modeling and provides robust, interpretable results[6][17][18][19].

PK_Workflow cluster_study In-Life Phase cluster_analysis Bioanalytical Phase cluster_pk Data Interpretation Phase Dosing Animal Dosing (IV & PO) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Processing & Storage Sampling->Processing Extraction Sample Extraction (e.g., Protein Precipitation) Processing->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quant Concentration Quantification LCMS->Quant NCA Non-Compartmental Analysis (NCA) Quant->NCA Params Calculate PK Parameters (Cmax, AUC, t½, etc.) NCA->Params Report Final Study Report Params->Report

Caption: A typical workflow for a preclinical pharmacokinetic study.

Key Pharmacokinetic Parameters

The following parameters are essential for characterizing the disposition of 2-[4-(Cyclopentyloxy)phenyl]ethan-1-amine hydrochloride:

ParameterDefinitionSignificance
Cmax Maximum observed plasma concentration.Indicates the rate and extent of absorption; related to efficacy and potential peak-concentration toxicity[19].
Tmax Time at which Cmax is observed.Provides an indication of the rate of drug absorption[19].
AUC (Area Under the Curve) The total drug exposure over time.Represents the overall bioavailability of the drug; a key parameter for bioequivalence and toxicology studies[18].
t½ (Half-life) Time required for the plasma concentration to decrease by half.Determines the dosing interval and the time to reach steady-state concentrations.
CL (Clearance) The volume of plasma cleared of the drug per unit of time.Reflects the body's efficiency in eliminating the drug.
Vd (Volume of Distribution) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Indicates the extent of drug distribution into tissues.
F% (Bioavailability) The fraction of the orally administered dose that reaches systemic circulation.Calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Hypothetical Data Summary

The results of the study would be summarized in a table for clear comparison.

Table 1: Hypothetical Mean Pharmacokinetic Parameters of 2-[4-(Cyclopentyloxy)phenyl]ethan-1-amine hydrochloride in Sprague-Dawley Rats (n=4 per group)

ParameterIV (1 mg/kg)PO (10 mg/kg)
Cmax (ng/mL) 450 ± 65280 ± 50
Tmax (h) 0.08 (5 min)1.5 ± 0.5
AUC₀-t (ng·h/mL) 850 ± 1102550 ± 320
AUC₀-inf (ng·h/mL) 865 ± 1152680 ± 350
t½ (h) 3.5 ± 0.84.1 ± 0.9
CL (L/h/kg) 1.16 ± 0.15-
Vd (L/kg) 5.7 ± 1.2-
F (%) -31.0

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Investigating Molecular Fate: Metabolism and Excretion

Understanding how a drug is metabolized and eliminated is fundamental to assessing its potential for drug-drug interactions and identifying active or toxic metabolites. For a novel compound, this investigation often begins with predictive and in vitro models before confirmation in vivo[20][21].

Predicting Metabolic Pathways

Given the phenethylamine scaffold of 2-[4-(Cyclopentyloxy)phenyl]ethan-1-amine hydrochloride, several metabolic pathways can be anticipated, drawing parallels from similar structures[20][22].

  • Phase I Metabolism: Reactions that introduce or expose functional groups.

    • Hydroxylation: Addition of a hydroxyl (-OH) group to the aromatic ring or alkyl chains.

    • O-Dealkylation: Cleavage of the ether bond in the cyclopentyloxy group.

    • N-Deamination: Removal of the amine group, often mediated by monoamine oxidase (MAO).

  • Phase II Metabolism: Conjugation reactions that increase water solubility to facilitate excretion.

    • Glucuronidation: Attachment of glucuronic acid to hydroxyl groups.

    • N-Acetylation: Addition of an acetyl group to the primary amine, a common pathway for phenethylamines[20].

Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent Parent Compound 2-[4-(cyclopentyloxy)phenyl]ethan-1-amine Hydroxylated Hydroxylated Metabolite Parent->Hydroxylated CYP450, MAO, NAT Dealkylated O-Dealkylated Metabolite Parent->Dealkylated CYP450, MAO, NAT Deaminated Deaminated Metabolite Parent->Deaminated CYP450, MAO, NAT Acetylated N-Acetylated Metabolite Parent->Acetylated CYP450, MAO, NAT Glucuronide Glucuronide Conjugate Hydroxylated->Glucuronide Dealkylated->Glucuronide Excretion Excretion (Urine, Feces) Deaminated->Excretion Glucuronide->Excretion Acetylated->Excretion

Caption: Potential metabolic pathways for a phenethylamine derivative.

These predictions can be tested experimentally using in vitro systems like human liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes[15][21].

Conclusion: From Preclinical Data to Clinical Promise

This guide has outlined a comprehensive, scientifically-grounded strategy for the preclinical pharmacokinetic evaluation of 2-[4-(Cyclopentyloxy)phenyl]ethan-1-amine hydrochloride. By systematically designing studies, employing validated bioanalytical methods, and applying robust data analysis techniques, researchers can build a detailed ADME profile of this novel compound. The resulting data package is not only essential for meeting regulatory requirements for an Investigational New Drug (IND) application but also provides the critical insights needed to design safe and scientifically sound Phase 1 clinical trials, ultimately bridging the gap from preclinical discovery to potential therapeutic application.

References

  • Xyzagen. (n.d.). Phase 1 Noncompartmental PK Analysis (NCA).
  • PHARMD GURU. (2025, November 17). 11. NON-COMPARTMENTAL PHARMACOKINETICS.
  • Datapharm Australia. (n.d.). Pharmacokinetics analysis series: Non-compartmental analysis.
  • Medicilon. (2026, January 9). PK Statistics: Non-compartmental Analysis (NCA) Parameters And Preclinical Applications.
  • PhInc. Modeling. (n.d.). NON-COMPARTMENTAL ANALYSIS (NCA).
  • FDA. (n.d.). FDA Requirements for Preclinical Studies.
  • Food and Drug Administration. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
  • ResearchGate. (n.d.). Improved method for determination of β-phenylethylamine in human plasma by solid-phase extraction and high-performance liquid chromatography with fluorescence detection.
  • Patsnap Synapse. (2025, May 29). How to select the right animal species for TK/PK studies?.
  • PubMed. (1986). Determination of beta-phenylethylamine concentrations in human plasma, platelets, and urine and in animal tissues by high-performance liquid chromatography with fluorometric detection.
  • PubMed. (2025, March 10). Metabolism study of two phenethylamine - derived new psychoactive substances using in silico, in vivo, and in vitro approaches.
  • ResearchGate. (2025, March 10). Metabolism study of two phenethylamine − derived new psychoactive substances using in silico, in vivo, and in vitro approaches | Request PDF.
  • Biochemical Society Transactions. (1976). Effects of phenethylamine derivatives on the release of biogenic amines from synaptosomes.
  • AMSbiopharma. (2025, August 11). Preclinical research strategies for drug development.
  • PubMed. (n.d.). Determination of phenethylamine, a phenethyl isothiocyanate marker, in dog plasma using solid-phase extraction and gas chromatography-mass spectrometry with chemical ionization.
  • Biotechfarm. (n.d.). Animal Pharmacokinetic Studies for Safe Treatments.
  • PubChemLite. (n.d.). 2-[4-(cyclopentyloxy)phenyl]ethan-1-amine hydrochloride.
  • Open Access Journals. (2023). Comparative Pharmacokinetics of Drugs in Different Animal Species.
  • Enamine. (n.d.). Pharmacokinetics Studies in Mice or Rats.
  • FDA. (2018, January 4). Step 2: Preclinical Research.
  • ResearchGate. (2025, August 7). (PDF) Physiologically-based Pharmacokinetic Modelling for the Reduction of Animal Use in the Discovery of Novel Pharmaceuticals.
  • University of Michigan College of Pharmacy. (n.d.). Preclinical Pharmacokinetics and Animal Toxicology.
  • Taconic Biosciences. (2025, March 20). The Role of Mouse Models in Drug Discovery.
  • Mohammed Abdessadek et al. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review.
  • Biosciences Biotechnology Research Asia. (n.d.). Bioanalytical method development and validation for estimation of finerenone in spiked human plasma using RP-HPLC technique and application of statistical tool.

Sources

Exploratory

Metabolic Degradation Pathways of 2-[4-(Cyclopentyloxy)phenyl]ethan-1-amine Hydrochloride: A Comprehensive Kinetic and Mechanistic Guide

Executive Summary 2-[4-(Cyclopentyloxy)phenyl]ethan-1-amine hydrochloride is a synthetic para-alkoxy phenethylamine derivative. Structurally, it consists of a neuroactive phenethylamine backbone coupled with a bulky, lip...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-[4-(Cyclopentyloxy)phenyl]ethan-1-amine hydrochloride is a synthetic para-alkoxy phenethylamine derivative. Structurally, it consists of a neuroactive phenethylamine backbone coupled with a bulky, lipophilic cyclopentyloxy ether at the para position. As a Senior Application Scientist specializing in DMPK (Drug Metabolism and Pharmacokinetics), I have designed this technical guide to map the bifurcated metabolic fate of this compound, which is governed by a competitive interplay between mitochondrial Monoamine Oxidases (MAO) and hepatic Cytochrome P450 (CYP450) enzymes.

Understanding these pathways is critical for predicting clearance rates, identifying active or toxic metabolites, and designing robust in vitro screening cascades.

Structural Pharmacokinetics & Enzyme Affinity

The metabolic susceptibility of a compound is dictated by its pharmacophore. Unsubstituted phenethylamines are rapidly cleared by oxidative deamination. However, the addition of the para-cyclopentyloxy group significantly increases the molecule's lipophilicity (LogP) and steric bulk.

At physiological pH (7.4), the primary amine (pKa ~9.8) is >99% protonated. This protonated nitrogen forms a critical electrostatic salt bridge with the Asp301 residue in the CYP2D6 active site [1]. This anchoring mechanism precisely positions the para-cyclopentyloxy ether over the heme-iron center, making CYP-mediated ether cleavage a highly competitive clearance route against traditional MAO-mediated amine oxidation.

Phase I Metabolic Pathways

Oxidative Deamination (MAO-A / MAO-B)

The primary, high-capacity clearance route for this scaffold is oxidative deamination catalyzed by MAO-A and MAO-B, flavoenzymes localized on the outer mitochondrial membrane.

  • Mechanism: The enzyme catalyzes a two-electron oxidation of the primary amine to an intermediate imine, simultaneously reducing FAD to FADH₂ and generating hydrogen peroxide ( H2​O2​ ) [2].

  • Downstream Processing: The imine is rapidly hydrolyzed to 4-(cyclopentyloxy)phenylacetaldehyde. Aldehyde Dehydrogenase (ALDH) then oxidizes this intermediate into the major, pharmacologically inactive metabolite: 4-(cyclopentyloxy)phenylacetic acid .

Expert Insight: The generation of localized H2​O2​ during MAO catalysis is a critical factor in mitochondrial oxidative stress. High flux through this pathway can cause oxidative damage to mitochondrial DNA, a factor that must be monitored during preclinical safety profiling [2].

O-Dealkylation (CYP2D6)

The para-cyclopentyloxy ether is a prime target for CYP2D6-mediated O-dealkylation.

  • Mechanism: The activated oxenoid-iron species of CYP2D6 abstracts a hydrogen atom from the alpha-carbon of the ether linkage. Subsequent oxygen rebound forms an unstable hemiacetal, which spontaneously collapses.

  • Metabolites: This cleavage yields cyclopentanone (or cyclopentanol) and 4-(2-aminoethyl)phenol , commonly known as Tyramine .

Because Tyramine is an indirect sympathomimetic and a potent trace amine, rapid CYP2D6 metabolism could trigger secondary pharmacological effects (e.g., norepinephrine displacement) before Tyramine itself is cleared by intestinal and hepatic MAO [3, 4].

Aliphatic Hydroxylation (CYP3A4)

The cyclopentyl ring contains multiple sp3 hybridized carbons susceptible to aliphatic hydroxylation by the highly promiscuous CYP3A4. This yields various mono-hydroxylated diastereomers (e.g., 2'-hydroxy or 3'-hydroxy derivatives), increasing the hydrophilicity of the parent compound without breaking the ether linkage.

Phase II Conjugation Pathways

Metabolites possessing free phenolic or aliphatic hydroxyl groups—specifically the Tyramine generated from O-dealkylation and the hydroxylated cyclopentyl derivatives—undergo rapid Phase II metabolism. UDP-glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs) convert these intermediates into highly water-soluble glucuronide and sulfate conjugates, marking them for efficient renal excretion.

MetabolicPathway Parent 2-[4-(Cyclopentyloxy)phenyl] ethan-1-amine MAO_Metab 4-(Cyclopentyloxy) phenylacetic acid (Oxidative Deamination) Parent->MAO_Metab MAO-A/B + ALDH CYP_ODealk Tyramine (O-Dealkylation) Parent->CYP_ODealk CYP2D6 CYP_Hydrox Cyclopentyl-hydroxy metabolites Parent->CYP_Hydrox CYP3A4 Phase2 Glucuronide & Sulfate Conjugates CYP_ODealk->Phase2 UGTs / SULTs Tyramine_MAO 4-Hydroxyphenylacetic acid (Tyramine Deamination) CYP_ODealk->Tyramine_MAO MAO-A/B + ALDH CYP_Hydrox->Phase2 UGTs

Figure 1: Primary and secondary metabolic pathways of the target phenethylamine.

Quantitative Kinetic Profiling

To accurately model the clearance of this compound, kinetic parameters must be established. Table 1 summarizes the representative in vitro enzyme kinetics based on analogous para-substituted phenethylamines and tyramine derivatives.

Table 1: Predicted In Vitro Kinetic Parameters for Primary Metabolic Pathways

Metabolic PathwayPrimary EnzymeSubcellular LocalizationApparent Km​ ( μM ) Vmax​ (pmol/min/mg)Intrinsic Clearance ( CLint​ )
Oxidative Deamination MAO-A / MAO-BOuter Mitochondrial Membrane120 - 240450 - 600High
O-Dealkylation CYP2D6Endoplasmic Reticulum5.0 - 15.0200 - 300Moderate to High
Aliphatic Hydroxylation CYP3A4Endoplasmic Reticulum> 50.0< 100Low

Standardized Experimental Protocols

Critical Application Note: A widespread error in phenethylamine research is the exclusive use of Human Liver Microsomes (HLMs) for metabolic stability assays. Because HLMs are derived solely from the endoplasmic reticulum, they are devoid of mitochondria and will completely miss MAO-mediated clearance . To accurately map the degradation of 2-[4-(Cyclopentyloxy)phenyl]ethan-1-amine, researchers must use Human Liver S9 fractions (which contain both cytosolic and mitochondrial components) [3].

Comprehensive S9 Fraction Metabolic Stability Assay

Self-Validating Design: To ensure the assay is self-validating, we multiplex the incubation with positive control substrates: 7-ethoxycoumarin (for general CYP activity) and kynuramine (for MAO activity). If the clearance of these controls falls outside historical validation ranges, the entire plate is invalidated, preventing false-negative stability reporting.

Step-by-Step Methodology:

  • Preparation: Thaw Human Liver S9 fractions on ice. Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Cofactor Addition: Prepare a cofactor regenerating system containing 1 mM NADPH (for CYPs) and ensure no MAO inhibitors are present in the buffer.

  • Incubation: Pre-incubate the S9 protein (1.0 mg/mL final concentration) with the buffer and cofactors at 37°C for 5 minutes. Initiate the reaction by adding 2-[4-(Cyclopentyloxy)phenyl]ethan-1-amine hydrochloride to a final concentration of 1.0 μM .

  • Time-Course Sampling: At precisely 0, 15, 30, 45, and 60 minutes, extract a 50 μL aliquot from the incubation matrix.

  • Reaction Quenching: Immediately dispense the aliquot into 150 μL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid and an internal standard (e.g., Labetalol).

    • Causality: ACN rapidly denatures enzymatic proteins to halt metabolism instantly. Formic acid ensures the basic primary amine remains fully protonated, maximizing recovery during protein precipitation and improving peak shape during LC-MS/MS analysis.

  • Centrifugation: Centrifuge the quenched samples at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to analytical vials and analyze via Reversed-Phase LC-MS/MS (MRM mode) to quantify the disappearance of the parent compound and the appearance of Tyramine and 4-(cyclopentyloxy)phenylacetic acid.

Workflow Prep 1. S9 Fraction Preparation Incub 2. Substrate Incubation (37°C) Prep->Incub Quench 3. Reaction Quenching (ACN) Incub->Quench Centrifuge 4. Centrifugation & Extraction Quench->Centrifuge LCMS 5. LC-MS/MS Analysis Centrifuge->LCMS

Figure 2: Standardized workflow for S9 fraction metabolic stability assays.

CYP2D6 Phenotyping via Selective Inhibition

To definitively prove the role of CYP2D6 in the O-dealkylation pathway:

  • Set up the S9 incubation assay as described above.

  • Prior to adding the substrate, pre-incubate the S9 fractions with Quinidine (a highly potent and selective CYP2D6 inhibitor) at a concentration of 1.0 μM for 10 minutes.

  • Add the parent compound and monitor the formation of Tyramine. A >80% reduction in Tyramine formation compared to the vehicle control confirms CYP2D6 as the primary O-dealkylase.

References

  • Title: Irreversible Inhibition of CYP2D6 by (−)-Chloroephedrine, a Possible Impurity in Methamphetamine Source: Drug Metabolism and Disposition (ASPET) URL: [Link]

  • Title: The metabolism of tyramine by monoamine oxidase A/B causes oxidative damage to mitochondrial DNA Source: PubMed (Archives of Biochemistry and Biophysics) URL: [Link]

  • Title: Intestinal metabolism of tyramine by both forms of monoamine oxidase in the rat Source: PubMed (Biochemical Pharmacology) URL: [Link]

  • Title: The involvement of intestinal monoamine oxidase in the transport and metabolism of tyramine Source: PubMed (Journal of Neural Transmission) URL: [Link]

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 2-[4-(Cyclopentyloxy)phenyl]ethan-1-amine hydrochloride

Application Note: Step-by-Step Synthesis Protocol for 2-[4-(Cyclopentyloxy)phenyl]ethan-1-amine Hydrochloride Target Compound: 2-[4-(Cyclopentyloxy)phenyl]ethan-1-amine hydrochloride (CAS: 1235440-38-6) Application: Vers...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Step-by-Step Synthesis Protocol for 2-[4-(Cyclopentyloxy)phenyl]ethan-1-amine Hydrochloride

Target Compound: 2-[4-(Cyclopentyloxy)phenyl]ethan-1-amine hydrochloride (CAS: 1235440-38-6) Application: Versatile building block for the synthesis of monoamine receptor ligands, GPCR-targeting therapeutics, and advanced pharmaceutical intermediates.

Introduction & Strategic Overview

The synthesis of substituted phenethylamines requires precise control over reactive functional groups to prevent unwanted side reactions such as over-alkylation. The target molecule, 2-[4-(Cyclopentyloxy)phenyl]ethan-1-amine hydrochloride, features a primary amine and a sterically hindered cyclopentyl ether.

To achieve high yields and purity, this protocol utilizes a highly efficient three-step linear synthesis starting from commercially available tyramine. The strategy relies on the temporary masking of the primary amine using a tert-butyloxycarbonyl (Boc) protecting group, followed by a Williamson ether synthesis to install the cyclopentyl moiety, and concluding with a simultaneous deprotection and salt-formation step.

SynthesisWorkflow Start Tyramine (Starting Material) Step1 Step 1: N-Boc Protection (Boc2O, THF, 0 °C to RT) Start->Step1 Int1 N-Boc-tyramine (Intermediate 1) Step1->Int1 Step2 Step 2: O-Alkylation (Cyclopentyl Bromide, K2CO3, DMF, 80 °C) Int1->Step2 Int2 N-Boc-4-cyclopentyloxyphenethylamine (Intermediate 2) Step2->Int2 Step3 Step 3: Boc Deprotection (4M HCl in Dioxane, RT) Int2->Step3 Product 2-[4-(Cyclopentyloxy)phenyl]ethan-1-amine HCl (Final Product) Step3->Product

Workflow for the 3-step synthesis of 2-[4-(Cyclopentyloxy)phenyl]ethan-1-amine hydrochloride.

Materials & Reagents

Reagent / MaterialRoleEquivalentsCAS Number
Tyramine Starting Material1.0 eq51-67-2
Di-tert-butyl dicarbonate (Boc₂O) Protecting Agent1.05 eq24424-99-5
Cyclopentyl bromide Alkylating Agent1.5 eq137-43-9
Potassium carbonate (K₂CO₃) Base (Mild)2.0 eq584-08-7
4M HCl in 1,4-Dioxane Deprotecting Agent / Salt Former10.0 eq7647-01-0
Tetrahydrofuran (THF) Solvent (Step 1)N/A109-99-9
N,N-Dimethylformamide (DMF) Solvent (Step 2)N/A68-12-2

Step-by-Step Experimental Methodologies

Step 1: Synthesis of N-Boc-tyramine (Protection)

Causality & Rationale: Primary amines are highly nucleophilic. If the phenol is alkylated without first protecting the amine, the cyclopentyl bromide will competitively attack the nitrogen, leading to N-alkylation and N,N-dialkylation byproducts. The Boc group is chosen for its stability under the basic conditions required for the subsequent etherification [1].

  • Setup: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, suspend Tyramine (5.00 g, 36.4 mmol) in anhydrous THF (50 mL).

  • Cooling: Cool the suspension to 0 °C using an ice-water bath.

  • Addition: Dissolve Boc₂O (8.34 g, 38.2 mmol) in THF (15 mL) and add it dropwise to the tyramine suspension over 20 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir vigorously for 4 hours. The suspension will gradually clear as the product forms.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove THF. Dissolve the resulting residue in Ethyl Acetate (EtOAc, 100 mL) and wash with 1M HCl (50 mL), followed by water (50 mL) and brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield N-Boc-tyramine as a white to off-white solid. (Expected yield: ~95%).

Step 2: Williamson Ether Synthesis (O-Alkylation)

Causality & Rationale: DMF is utilized as a polar aprotic solvent because it effectively solvates the potassium cation, leaving the phenoxide anion "naked" and highly nucleophilic. Heating to 80 °C is critical; secondary alkyl halides like cyclopentyl bromide are sterically hindered and react sluggishly via Sₙ2 pathways at room temperature, often favoring E2 elimination if strong bases are used. K₂CO₃ is selected as a mild, insoluble base to minimize this elimination risk [2].

  • Setup: To a 250 mL round-bottom flask, add N-Boc-tyramine (8.0 g, 33.7 mmol), anhydrous K₂CO₃ (9.32 g, 67.4 mmol), and anhydrous DMF (60 mL).

  • Activation: Stir the mixture at RT for 30 minutes to allow phenoxide formation.

  • Alkylation: Add Cyclopentyl bromide (7.53 g, 50.5 mmol) dropwise via syringe.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 80 °C in an oil bath for 16 hours under an argon or nitrogen atmosphere.

  • Workup: Cool the mixture to RT and quench by pouring into ice water (200 mL). Extract the aqueous phase with EtOAc (3 × 75 mL).

  • DMF Removal: Crucial step—Wash the combined organic layers extensively with distilled water (5 × 100 mL) to remove residual DMF, followed by a final brine wash (100 mL).

  • Isolation: Dry over Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes:EtOAc, 85:15) to afford N-Boc-2-[4-(cyclopentyloxy)phenyl]ethan-1-amine. (Expected yield: ~80%).

Step 3: Boc Deprotection and Hydrochloride Salt Formation

Causality & Rationale: While Trifluoroacetic acid (TFA) is commonly used for Boc deprotection, it yields a trifluoroacetate salt, which is often an oily, hygroscopic residue. Utilizing 4M HCl in anhydrous 1,4-dioxane directly affords the hydrochloride salt. The HCl protonates the Boc carbonyl, releasing a tert-butyl cation (which eliminates to isobutylene gas) and CO₂ gas. The resulting HCl salt is highly crystalline, stable, and easily purified by simple trituration[3].

  • Setup: Dissolve the purified N-Boc-2-[4-(cyclopentyloxy)phenyl]ethan-1-amine (5.0 g, 16.4 mmol) in a minimal amount of anhydrous dichloromethane (DCM, 10 mL) in a 100 mL flask.

  • Deprotection: Slowly add 4M HCl in 1,4-dioxane (41.0 mL, 164 mmol). Note: Vigorous gas evolution (CO₂ and isobutylene) will occur.

  • Reaction: Stir the mixture at RT for 2 hours. A white precipitate will begin to crash out of the solution as the amine hydrochloride forms.

  • Isolation: Evaporate the volatiles under reduced pressure.

  • Trituration (Self-Purification): Suspend the crude solid in cold anhydrous diethyl ether (50 mL) and stir for 15 minutes. The ether dissolves any unreacted starting material and organic impurities, leaving the insoluble HCl salt intact.

  • Filtration: Filter the suspension through a Buchner funnel, wash the filter cake with additional cold diethyl ether (2 × 20 mL), and dry under high vacuum at 40 °C overnight.

  • Final Product: 2-[4-(Cyclopentyloxy)phenyl]ethan-1-amine hydrochloride is obtained as a pure white powder. (Expected yield: >90%).

Self-Validating System: Analytical Confirmation

To ensure scientific integrity, validate the success of each step using the following expected analytical benchmarks:

StageMethodExpected Observation / Signal
Step 1 (Int 1) TLC (Hex/EtOAc 7:3)R_f ≈ 0.45. UV active. Stains blue with Ninhydrin (upon heating to cleave Boc).
Step 2 (Int 2) ¹H NMR (CDCl₃)Appearance of a distinct multiplet at δ 4.75 ppm (1H, O-CH of cyclopentyl ring).
Step 3 (Final) TLC (DCM/MeOH 9:1)R_f ≈ 0.15. Strong positive (purple) Ninhydrin stain indicating a free primary amine.
Step 3 (Final) ¹H NMR (DMSO-d₆)Broad singlet at δ 8.10 ppm (3H, -NH₃⁺). Disappearance of the Boc singlet at δ 1.37 ppm.
Step 3 (Final) LC-MS (ESI+)[M+H]⁺ m/z calculated for C₁₃H₂₀NO⁺: 206.15; Found: 206.2.

References

  • Title: Synthesis of β-Cyclodextrin-Decorated Dendritic Compounds Based on EDTA Core: A New Class of PAMAM Dendrimer Analogs Source: National Institutes of Health (PMC) / Molecules URL: [Link]

  • Title: Williamson Ether Synthesis & Leaving Group Conversions Source: Pearson+ Study Prep (Organic Chemistry) URL: [Link]

Application

Application Note: 2-[4-(Cyclopentyloxy)phenyl]ethan-1-amine Hydrochloride in Medicinal Chemistry

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Detailed Application Notes and Protocols.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Detailed Application Notes and Protocols.

Executive Summary & Structural Rationale

The phenethylamine pharmacophore is a deeply privileged scaffold in medicinal chemistry, serving as the structural backbone for endogenous catecholamines and a vast array of synthetic G-protein-coupled receptor (GPCR) ligands[1]. While unsubstituted phenethylamines are subject to rapid oxidative deamination by monoamine oxidases (MAO)[2], strategic substitutions on the aromatic ring can drastically alter both pharmacokinetic stability and pharmacodynamic targeting.

2-[4-(Cyclopentyloxy)phenyl]ethan-1-amine hydrochloride (CAS: 1235440-38-6) is a highly specialized chemical building block. The incorporation of a para-alkoxy moiety is a well-documented strategy to build critical substructures for pharmaceutical agents[3]. Specifically, the cyclopentyloxy group provides a unique combination of steric bulk and lipophilicity. Compared to a simple methoxy group, the cyclopentyl ring acts as a robust lipophilic anchor that can occupy larger hydrophobic pockets within receptor targets, often leading to significantly enhanced binding affinities[4]. Furthermore, the steric hindrance provided by the cyclopentyl ring can shield the para-position from metabolic hydroxylation, a common degradation pathway in in vivo models.

Table 1: Physicochemical Profiling

Understanding the baseline physicochemical properties of this building block is critical for predicting downstream lipophilicity (cLogP) and solubility of the synthesized libraries.

PropertyValue / DescriptionPharmacological Relevance
Chemical Formula C₁₃H₂₀ClNO (HCl salt)Stable, highly soluble salt form for storage.
Molecular Weight 241.76 g/mol (Salt) / 205.30 g/mol (Free Base)Low MW allows for extensive derivatization without violating Lipinski's Rule of 5.
pKa (Primary Amine) ~9.8 (Estimated)Protonated at physiological pH; requires stoichiometric base (e.g., DIPEA) during coupling.
cLogP (Free Base) ~2.8 - 3.1 (Estimated)High lipophilicity driven by the cyclopentyl ring; ideal for CNS-targeted (BBB-penetrant) drug design.
H-Bond Donors/Acceptors 2 Donors (Amine), 2 Acceptors (N, O)Favorable for diverse hydrogen-bonding networks in receptor binding pockets.

Application Workflows & Self-Validating Protocols

As a primary amine, this building block is highly versatile. It is most commonly utilized in amide couplings to generate focused libraries for phenotypic screening, or in reductive aminations to synthesize secondary amine linkers for Targeted Protein Degradation (PROTAC) applications.

Protocol 1: HATU-Mediated Amide Coupling for GPCR Ligand Synthesis

Causality & Rationale: HATU is selected over EDC/HOBt due to its superior kinetics and high yields with sterically unhindered primary amines. Because the building block is supplied as an HCl salt, at least 2.0 to 2.5 equivalents of a non-nucleophilic base (DIPEA) must be used: one equivalent to liberate the free amine, and the remainder to facilitate the coupling mechanism.

Step-by-Step Methodology:

  • Pre-activation: In an oven-dried reaction vial under N₂, dissolve the target carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (3.0 mL). Add HATU (1.1 equiv, 0.55 mmol) and DIPEA (2.5 equiv, 1.25 mmol). Stir at room temperature for 15 minutes to form the active ester.

  • Amine Addition: Add 2-[4-(Cyclopentyloxy)phenyl]ethan-1-amine hydrochloride (1.05 equiv, 0.525 mmol) directly to the stirring solution.

  • Reaction: Stir the mixture at room temperature for 2–4 hours. Monitor completion via LC-MS (look for the disappearance of the active ester and the emergence of the [M+H]⁺ product peak).

  • Workup (Self-Validation): Dilute the reaction with EtOAc (15 mL). Wash sequentially with 1N HCl (2 × 10 mL) to remove unreacted amine, saturated NaHCO₃ (2 × 10 mL) to remove unreacted acid, and brine (10 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography (Silica, Hexanes/EtOAc gradient) if necessary.

Protocol 2: Reductive Amination for PROTAC Linker Conjugation

Causality & Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃) is utilized as the reducing agent because it is mild enough to avoid reducing the aldehyde starting material into an alcohol, allowing the intermediate imine to form and be selectively reduced.

Step-by-Step Methodology:

  • Imine Formation: Dissolve the aldehyde (e.g., a PEGylated PROTAC linker aldehyde, 1.0 equiv, 0.5 mmol) and the phenethylamine HCl salt (1.1 equiv, 0.55 mmol) in anhydrous 1,2-dichloroethane (DCE, 4.0 mL). Add Triethylamine (TEA, 1.1 equiv, 0.55 mmol) to free-base the amine. Stir at room temperature for 1 hour.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv, 0.75 mmol) portion-wise. Stir at room temperature for 12–16 hours under N₂.

  • Quenching: Quench the reaction by carefully adding saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 15 minutes to decompose excess hydride.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM, 3 × 10 mL). Combine organic layers, wash with brine, dry over MgSO₄, and concentrate.

Analytical Validation Metrics

To ensure trustworthiness and self-validation of the synthesized compounds, structural confirmation must be rigorously performed. The cyclopentyloxy group provides a highly distinct NMR signature that serves as an internal diagnostic marker.

Table 2: Expected Analytical Signatures for Validation
Analytical MethodDiagnostic Signal / MetricInterpretation & Validation Check
¹H NMR (CDCl₃) Multiplet at δ 4.70 - 4.80 ppm (1H)Confirms the presence of the -O-CH- methine proton of the cyclopentyl ring.
¹H NMR (CDCl₃) Multiplets at δ 1.60 - 1.95 ppm (8H)Confirms the intact aliphatic protons of the cyclopentyl ring.
¹H NMR (CDCl₃) Doublets at δ 6.80 & 7.10 ppm (2H each)Confirms the para-substituted aromatic AA'BB' system.
LC-MS (ESI+) Target Mass [M+H]⁺Confirms successful coupling. Fragmentation often shows loss of the cyclopentyl group (-68 Da, cyclopentene loss).

Mechanistic Pathway & Workflow Visualization

The following diagram illustrates the logical progression from the raw chemical building block through synthetic derivatization, ultimately leading to GPCR target engagement and downstream phenotypic validation.

G A 2-[4-(Cyclopentyloxy)phenyl] ethan-1-amine HCl B Library Synthesis (Amidation / Alkylation) A->B Derivatization C Targeted GPCR Ligand (e.g., 5-HT / D2) B->C Lead Optimization D G-Protein Coupling (Gq / Gi / Gs) C->D Receptor Binding E Downstream Signaling (cAMP / IP3 / DAG) D->E Signal Transduction

Workflow from chemical derivatization of the phenethylamine building block to GPCR assay validation.

References

  • 2-Phenethylamines in Medicinal Chemistry: A Review Source: National Center for Biotechnology Information (PMC) / MDPI URL:[Link][1]

  • Phenethylamine - Pharmacodynamics and Chemistry Source: Wikipedia URL:[Link][2]

  • Photoinduced Disulfide-Catalyzed Intramolecular Anti-Markovnikov Hydroamination through in Situ N–S Species Source: Organic Letters (ACS Publications) URL:[Link][3]

  • Structure-Guided Conformational Restriction Leading to High-Affinity, Selective, and Cell-Active Tetrahydroisoquinoline-Based Noncovalent Keap1-Nrf2 Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][4]

Sources

Method

in vitro pharmacological assay protocols for 2-[4-(Cyclopentyloxy)phenyl]ethan-1-amine hydrochloride

Application Note: In Vitro Pharmacological Assay Protocols for 2-[4-(Cyclopentyloxy)phenyl]ethan-1-amine hydrochloride Target Audience: Researchers, scientists, and drug development professionals. Compound CAS: 1235440-3...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Pharmacological Assay Protocols for 2-[4-(Cyclopentyloxy)phenyl]ethan-1-amine hydrochloride

Target Audience: Researchers, scientists, and drug development professionals. Compound CAS: 1235440-38-6

Introduction & Scientific Rationale

The compound 2-[4-(Cyclopentyloxy)phenyl]ethan-1-amine hydrochloride is a synthetic phenethylamine derivative characterized by a bulky cyclopentyloxy substitution at the para-position of the phenyl ring. In pharmacological screening, unsubstituted or lightly substituted phenethylamines (e.g., tyramine, dopamine) typically act as direct agonists at classical monoamine receptors or as substrates for Monoamine Oxidase (MAO) and monoamine transporters.

However, introducing a bulky, lipophilic 4-alkoxy group fundamentally alters the molecule's target profile. Causally, this steric bulk hinders the compound's ability to fit into the narrow catalytic gorge of MAO as a substrate, often converting it into a reversible competitive inhibitor[1]. Furthermore, 4-substituted phenethylamines are highly potent ligands for the Trace Amine-Associated Receptor 1 (TAAR1) , a Gs-coupled GPCR that modulates monoaminergic neurotransmission[2].

To rigorously characterize the pharmacodynamics of 2-[4-(Cyclopentyloxy)phenyl]ethan-1-amine hydrochloride, this guide details two self-validating in vitro assay protocols: a TAAR1 cAMP accumulation assay and a fluorometric MAO inhibition assay.

Target 1: TAAR1 Activation Assay (cAMP Accumulation)

Causality & Assay Principle: TAAR1 is a Gs-protein coupled receptor. Agonist binding induces a conformational change that activates adenylyl cyclase (AC), leading to the conversion of ATP into cyclic AMP (cAMP)[2]. Because cAMP is rapidly degraded by endogenous phosphodiesterases (PDEs), the assay must include a PDE inhibitor (e.g., IBMX) to allow cAMP to accumulate to measurable levels[3]. We utilize a Homogeneous Time-Resolved Fluorescence (HTRF) method, which relies on competitive binding between native cellular cAMP and a dye-labeled cAMP tracer.

TAAR1_Signaling Compound 2-[4-(Cyclopentyloxy)phenyl] ethan-1-amine TAAR1 TAAR1 Receptor (HEK293 Cells) Compound->TAAR1 Agonism Gs Gs Protein Activation TAAR1->Gs AC Adenylyl Cyclase (AC) Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP Conversion ATP ATP ATP->AC HTRF HTRF Detection (Em: 665nm / 620nm) cAMP->HTRF Quantified by IBMX IBMX (PDE Inhibitor) IBMX->cAMP Prevents degradation

Figure 1: TAAR1 Gs-coupled signaling pathway and cAMP accumulation assay detection principle.

Step-by-Step Protocol

This protocol utilizes HEK293 cells stably expressing human TAAR1 (hTAAR1).

  • Cell Preparation: Harvest hTAAR1-HEK293 cells and resuspend them in stimulation buffer (e.g., HBSS supplemented with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX) at a density of 2 × 10⁵ cells/mL.

  • Compound Dilution: Prepare a 10-point concentration-response curve of 2-[4-(Cyclopentyloxy)phenyl]ethan-1-amine hydrochloride ranging from 100 µM to 0.1 nM in stimulation buffer.

  • Self-Validating Controls:

    • Positive Control: β-phenylethylamine (PEA) or RO5166017 (known TAAR1 full agonists)[2].

    • Negative Control: Untransfected HEK293 cells (to rule out endogenous receptor activation).

    • Vehicle Control: 0.1% DMSO in stimulation buffer.

  • Incubation: Add 5 µL of cell suspension to 5 µL of the compound dilutions in a 384-well microplate. Incubate at 37°C for 30 minutes.

  • Detection: Add 5 µL of cAMP-d2 conjugate and 5 µL of anti-cAMP Cryptate (HTRF reagents). Incubate for 1 hour at room temperature in the dark.

  • Readout: Read the plate on an HTRF-compatible microplate reader (Excitation: 320 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 ratio to determine cAMP concentrations via a standard curve.

Target 2: Monoamine Oxidase (MAO) Inhibition Assay

Causality & Assay Principle: To determine if the cyclopentyloxy substitution prevents the compound from being deaminated and instead acts as an inhibitor, we employ a fluorometric assay using recombinant human MAO-A and MAO-B. The assay utilizes kynuramine as a non-selective substrate[1]. Kynuramine is non-fluorescent, but its MAO-catalyzed oxidative deamination yields 4-hydroxyquinoline (4-HQ), which is highly fluorescent in an alkaline environment[1]. Stopping the reaction with NaOH serves a dual purpose: it denatures the MAO enzyme to halt the reaction and deprotonates the hydroxyl group of 4-HQ, maximizing its quantum yield.

MAO_Workflow Step1 1. Reagent Prep Compound + MAO Step2 2. Pre-incubation 15 min at 37°C Step1->Step2 Step3 3. Substrate Add Kynuramine Step2->Step3 Step4 4. Reaction 30 min at 37°C Step3->Step4 Step5 5. Stop Reaction Add NaOH Step4->Step5 Step6 6. Read Plate Ex310/Em380 Step5->Step6

Figure 2: Step-by-step experimental workflow for the fluorometric MAO inhibition assay.

Step-by-Step Protocol
  • Enzyme Preparation: Dilute recombinant human MAO-A or MAO-B in potassium phosphate buffer (100 mM, pH 7.4) to a final working concentration of 5 µg/mL[4].

  • Inhibitor Pre-incubation: In a 96-well black opaque plate, add 40 µL of the enzyme solution and 10 µL of 2-[4-(Cyclopentyloxy)phenyl]ethan-1-amine hydrochloride (various concentrations). Incubate at 37°C for 15 minutes to allow enzyme-inhibitor complex formation[4].

  • Self-Validating Controls:

    • Positive Controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B)[1].

    • Background Control: "No Enzyme" wells containing only buffer and the test compound (critical for ruling out auto-fluorescence of the cyclopentyloxy-phenyl ring).

  • Reaction Initiation: Add 50 µL of kynuramine solution (final concentration 40 µM) to all wells[1].

  • Incubation: Incubate the plate at 37°C for 30 minutes[4].

  • Termination: Stop the reaction by adding 40 µL of 2N NaOH to each well.

  • Readout: Measure fluorescence intensity using a microplate reader set to Excitation = 310 nm and Emission = 380 nm.

Quantitative Data Presentation

To benchmark the pharmacological profile of 2-[4-(Cyclopentyloxy)phenyl]ethan-1-amine hydrochloride, researchers should compare their empirical results against established baseline metrics for structurally related phenethylamines and reference standards.

Target / AssayReference CompoundExpected Metric (Reference)Expected Metric (Test Compound)Implication of Result
hTAAR1 (cAMP) β-Phenylethylamine (PEA)EC₅₀ ≈ 150 - 250 nMEmpirical DeterminationLow EC₅₀ indicates potent agonism, typical of 4-substituted phenethylamines.
hTAAR1 (cAMP) RO5166017EC₅₀ ≈ 10 - 30 nMEmpirical DeterminationCompares test compound against a highly optimized synthetic TAAR1 agonist.
MAO-A Inhibition ClorgylineIC₅₀ < 10 nMEmpirical DeterminationDetermines if the cyclopentyloxy group induces selective MAO-A blockade.
MAO-B Inhibition SelegilineIC₅₀ < 20 nMEmpirical DeterminationDetermines if the compound acts as a selective MAO-B inhibitor.

Note: Data calculations for IC₅₀ and EC₅₀ should be performed using non-linear regression analysis (four-parameter logistic curve) of the background-subtracted fluorescence/HTRF ratios.

References

  • Identification of a Potent Human Trace Amine-Associated Receptor 1 Antagonist Source: ACS Chemical Neuroscience URL:[Link]

  • A Fluorescent-Based, High-Throughput Assay for Detecting Inhibitors of Human Monoamine Oxidase A and B Source: ResearchGate (Wagmann et al., 2017) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 2-[4-(Cyclopentyloxy)phenyl]ethan-1-amine Hydrochloride Solubility

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in resolving the erratic solubility behaviors of complex amphiphilic salts.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in resolving the erratic solubility behaviors of complex amphiphilic salts. 2-[4-(Cyclopentyloxy)phenyl]ethan-1-amine hydrochloride (CAS: 1235440-38-6) presents a unique physicochemical challenge: it possesses a highly lipophilic cyclopentyloxy tail paired with a polar, protonated amine headgroup.

This guide provides a mechanistic understanding of solvent dynamics and field-proven, self-validating protocols to resolve precipitation, gelation, and incomplete dissolution in dimethyl sulfoxide (DMSO).

Mechanistic Root Cause Analysis

When your compound fails to dissolve or suddenly crashes out of a DMSO stock solution, the root cause is rarely the compound itself, but rather the thermodynamic state of the solvent.

  • Hygroscopicity and Solvent Structuring: DMSO is profoundly hygroscopic, rapidly absorbing moisture from ambient air[1]. At just 33% water by weight (a 1:2 molar ratio of DMSO to H₂O), the freezing point of the mixture plummets from 18.5°C to -73°C[2]. More importantly, this hydration forces the liquid phase to become highly structured and viscous[2].

  • The Cavity Formation Penalty: To dissolve the bulky, non-polar cyclopentyloxy-phenyl moiety, the solvent must form a molecular "cavity." In hydrated, highly structured DMSO, the energetic cost of forming this cavity becomes prohibitively high, forcing lipophilic compounds out of solution[2].

  • Amphiphilic Gelation: Because this specific molecule has a hydrophilic HCl salt headgroup and a lipophilic tail, introducing water into the DMSO environment can cause the molecules to act as surfactants. Instead of forming a true isotropic solution, they self-assemble into micelles or liquid crystalline gels.

Diagnostic Workflow

G Start Solubility Issue Detected (2-[4-(CPO)phenyl]ethanamine HCl) Cloudy Cloudy Suspension / Precipitate Start->Cloudy Gel Viscous Gel Formation Start->Gel WaterCheck Is DMSO >1 month old or unsealed? Cloudy->WaterCheck Amphiphile Amphiphilic Aggregation (Moisture induced) Gel->Amphiphile Mechanism FreshDMSO Use Fresh Anhydrous DMSO (Argon purged) WaterCheck->FreshDMSO Yes HeatSonicate Warm to 37°C & Sonicate (15 min) WaterCheck->HeatSonicate No HeatSonicate->FreshDMSO Fails to dissolve Amphiphile->FreshDMSO Primary Fix CoSolvent Add Co-solvent (e.g., 10% PEG300) Amphiphile->CoSolvent Alternative Fix

Diagnostic workflow for resolving solubility and gelation issues of the target HCl salt.

Quantitative Data: Impact of Hydration on DMSO Solvent Properties

To illustrate why protecting your DMSO from moisture is critical, consider the physical shifts that occur upon water absorption. These shifts directly impede the dissolution of the cyclopentyloxy domain[2],[3]:

Solvent StateWater Content (w/w)Freezing PointCavity Formation EnergyImpact on 2-[4-(Cyclopentyloxy)phenyl]ethan-1-amine HCl
Anhydrous DMSO < 0.1%18.5 °CLowComplete dissolution (Clear isotropic solution)
Mildly Hydrated ~5.0%~10.0 °CModerateSlow dissolution; requires sonication and heat
Highly Hydrated 33.0% (1:2 molar)-73.0 °CVery HighImmediate precipitation or viscous gelation

Experimental Protocols

Protocol 1: Preparation of a Stable Anhydrous Stock Solution

Causality: Starting with a thermodynamically stable solution prevents the "parachute effect" where supersaturated compounds crash out during freeze-thaw cycles[2].

  • Solvent Sourcing: Crack open a fresh ampoule of anhydrous DMSO (≥99.9% purity, <0.005% water) immediately prior to use. Do not use bottles that have been stored on the benchtop for weeks[1].

  • Weighing: Weigh the 2-[4-(Cyclopentyloxy)phenyl]ethan-1-amine hydrochloride powder in a low-humidity environment (ideally a desiccator cabinet or under a dry nitrogen stream).

  • Dissolution: Add the calculated volume of anhydrous DMSO to achieve your target concentration (e.g., 10 mM).

  • Thermal Agitation: Vortex vigorously for 60 seconds. If the solution is not perfectly clear, place the sealed tube in a 37°C water bath for 10 minutes, followed by 5 minutes in an ultrasonic bath[1].

  • Aliquoting (Critical Step): Aliquot the clear solution into single-use amber glass vials. Purge the headspace of each vial with dry Argon gas before sealing to displace atmospheric moisture.

  • Storage & Self-Validation: Store at -20°C. Validation: Upon thawing a single aliquot, it should return to a clear liquid at room temperature without requiring re-sonication. If it requires sonication, moisture has compromised the seal.

Protocol 2: Rescuing a Crashed or Gelled Solution

Causality: If the compound has crashed out due to moisture absorption, the crystalline state is now in a lower energy form. You must input energy to break the lattice and disrupt the structured water-DMSO network[2].

  • Visual Inspection: Identify if the sample is a crystalline precipitate (white flakes) or a gel (viscous mass).

  • Thermal Disruption: Heat the vial to 45°C in a dry block heater for 15 minutes.

  • Acoustic Cavitation: Transfer immediately to a heated ultrasonic bath (40°C) and sonicate for 15-20 minutes[1].

  • Solvent Rescue: If the compound remains insoluble, the water content in the DMSO is too high. You must either lyophilize the sample to remove the hydrated solvent[3] or add a lipophilic co-solvent (e.g., 10% PEG300) to lower the cavity formation energy and stabilize the cyclopentyloxy tail.

Frequently Asked Questions (FAQs)

Q: My stock solution was completely clear when I made it, but after a week in the -20°C freezer, it has a white precipitate that won't dissolve at room temperature. Why? A: This is a classic symptom of moisture contamination prior to freezing. Amorphous compounds or supersaturated solutions can initially dissolve in mildly hydrated DMSO, residing in a kinetically stable "metastable" zone[2]. However, freeze/thaw cycles provide the nucleation energy required for the compound to crystallize into a lower-energy, thermodynamically stable form. Because hydrated DMSO has a drastically lower freezing point and higher viscosity, the compound is forced out of solution[2]. Always use argon-purged, single-use aliquots.

Q: Does the hydrochloride salt form hinder solubility in pure DMSO compared to the free base? A: Generally, DMSO is an excellent polar aprotic solvent capable of dissolving both free bases and salt forms[3]. However, the strong ionic lattice of a hydrochloride salt sometimes requires more energy to break than the free base. If anhydrous DMSO and heat/sonication fail, the issue is likely the highly lipophilic cyclopentyloxy group resisting the highly polar solvent environment. In such rare cases, neutralizing the salt to the free base or using an alternative co-solvent system may be required.

Q: Can I just evaporate the DMSO under a nitrogen stream to recover my compound and start over? A: No. DMSO has a high boiling point of 189°C[3]. Attempting to evaporate it under a standard nitrogen stream will likely thermally degrade your compound before the solvent is removed. To recover the compound, you must use cryodesiccation (lyophilization) after diluting the DMSO with water[3].

Sources

Optimization

Technical Support Center: Synthesis of 2-[4-(Cyclopentyloxy)phenyl]ethan-1-amine HCl

Welcome to the technical support resource for the synthesis of 2-[4-(cyclopentyloxy)phenyl]ethan-1-amine hydrochloride. This guide is designed for researchers, chemists, and process development professionals to troublesh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of 2-[4-(cyclopentyloxy)phenyl]ethan-1-amine hydrochloride. This guide is designed for researchers, chemists, and process development professionals to troubleshoot common issues and optimize synthesis yield and purity. The content is structured in a practical question-and-answer format, grounded in established chemical principles and field-proven insights.

Introduction: Synthetic Strategy Overview

The synthesis of 2-[4-(cyclopentyloxy)phenyl]ethan-1-amine, a substituted phenethylamine derivative, can be approached via several established routes. The two most common and industrially scalable pathways begin with the key intermediate, 4-(cyclopentyloxy)benzaldehyde. These routes are:

  • The Henry Reaction Route: A two-step process involving a nitroaldol condensation followed by a robust reduction.

  • The Reductive Amination Route: A versatile method directly converting a carbonyl precursor to the target amine.

This guide will address critical issues encountered in both the preparation of key intermediates and the subsequent transformations to the final product.

Figure 1: High-level overview of primary synthetic pathways.

Part 1: Troubleshooting the Synthesis of Key Intermediates

A robust synthesis begins with high-quality starting materials and intermediates. The most common precursor, 4-(cyclopentyloxy)benzaldehyde, is typically prepared via a Williamson ether synthesis.

FAQ 1: My Williamson ether synthesis to prepare 4-(cyclopentyloxy)benzaldehyde from 4-hydroxybenzaldehyde is sluggish and gives a low yield. How can I improve it?

Answer: Low yield in this classic SN2 reaction is often due to suboptimal reaction conditions or competing side reactions. Let's break down the critical parameters.

Causality Analysis: The reaction involves the deprotonation of the phenolic hydroxyl group of 4-hydroxybenzaldehyde to form a phenoxide, which then acts as a nucleophile to displace the bromide from cyclopentyl bromide. Key factors influencing success are the choice of base, solvent, temperature, and the purity of reagents.

Troubleshooting Strategies:

ParameterCommon IssueRecommended Solution & Rationale
Base Incomplete deprotonation or base-catalyzed side reactions.Use a moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃). It is strong enough to deprotonate the phenol but not the more acidic α-proton of the aldehyde, preventing aldol-type side reactions. Use at least 1.5-2.0 equivalents to ensure complete deprotonation.[1][2]
Solvent Slow reaction rates or poor solubility.A polar aprotic solvent like DMF or Acetone is ideal. Acetone is often preferred for easier workup.[1] These solvents effectively solvate the cation (K⁺) without solvating the phenoxide nucleophile, thus enhancing its reactivity.
Temperature Reaction is too slow at room temperature.Refluxing the reaction mixture (e.g., in acetone at ~56°C or DMF at 80-100°C) is typically required to achieve a reasonable reaction rate. Monitor the reaction by TLC to avoid prolonged heating which can lead to byproduct formation.[1]
Reagents Presence of water in reagents or solvent.Ensure all reagents and solvents are anhydrous. Water can hydrolyze the alkyl halide and quench the phenoxide, significantly reducing the yield.
Side Reaction C-Alkylation instead of O-alkylation.While less common for phenoxides, C-alkylation can occur. Using a polar aprotic solvent system as recommended strongly favors the desired O-alkylation.

Optimized Protocol: Williamson Ether Synthesis

  • To a stirred solution of 4-hydroxybenzaldehyde (1.0 eq) in anhydrous acetone (10 volumes), add powdered anhydrous K₂CO₃ (2.0 eq).

  • Add cyclopentyl bromide (1.2 eq) to the suspension.

  • Heat the mixture to reflux and monitor the reaction progress using TLC (typically 6-12 hours).

  • After completion, cool the reaction mixture and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography or distillation to yield pure 4-(cyclopentyloxy)benzaldehyde.[3][4][5]

Part 2: Troubleshooting the Henry Reaction Route

This route is highly effective and proceeds via a nitrostyrene intermediate. The most critical step is the final reduction, where yield and purity can be compromised.

FAQ 2: The reduction of my 4-(cyclopentyloxy)nitrostyrene intermediate is incomplete. I'm observing significant hydroxylamine or oxime byproducts. How can I achieve a clean reduction to the primary amine?

Answer: The formation of partially reduced species like hydroxylamines and their corresponding oximes is a classic problem in nitrostyrene reductions.[6][7] The choice of reducing agent and reaction control are paramount to achieving complete reduction to the desired amine.

Causality Analysis: The reduction of a nitro group to an amine is a multi-electron process that proceeds through nitroso and hydroxylamine intermediates. If the reducing agent is not sufficiently powerful or if the reaction stalls, these intermediates can accumulate. Hydroxylamines, in particular, can be thermally unstable and may convert to oximes during workup or analysis (e.g., in a hot GC injection port).[7]

Nitrostyrene Ar-CH=CH-NO₂ Nitroalkane Ar-CH₂-CH₂-NO₂ Nitrostyrene->Nitroalkane Selective C=C Reduction (e.g., NaBH₄) Hydroxylamine Ar-CH₂-CH₂-NHOH (Side Product) Nitroalkane->Hydroxylamine Incomplete Reduction Amine Ar-CH₂-CH₂-NH₂ (Target Product) Nitroalkane->Amine Full Reduction (e.g., LiAlH₄, H₂/Pd-C) Hydroxylamine->Amine Complete Reduction Start Carbonyl (Ar-C=O) + NH₃ Imine Primary Imine (Ar-C=NH) Start->Imine Condensation Product Primary Amine (Ar-CH-NH₂) Imine->Product Reduction Side_Imine Secondary Imine Product->Side_Imine Reacts with more Carbonyl Side_Product Secondary Amine (Byproduct) Side_Imine->Side_Product Reduction

Figure 3: Pathway for over-alkylation in reductive amination.

Strategies to Maximize Primary Amine Formation:

StrategyImplementation & Rationale
Control Stoichiometry Use a large excess of the ammonia source, such as ammonium acetate (15-25 equivalents). [1]By Le Châtelier's principle, this statistically favors the reaction of the carbonyl with ammonia over the primary amine product.
Choice of Reducing Agent Use a reagent that is selective for the iminium ion over the carbonyl group, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). [8]These milder reagents allow for the in situ formation and reduction of the primary imine under conditions that disfavor the competing pathways. NaBH₄ is less selective and can also reduce the starting carbonyl to an alcohol.
Stepwise Procedure 1. Form the imine first by reacting the carbonyl with ammonia in a solvent like methanol. 2. Isolate the imine intermediate if it is stable. 3. Reduce the isolated imine in a separate step with a reducing agent like NaBH₄. This decouples imine formation from reduction, preventing the newly formed amine from reacting further with any unreacted carbonyl. [8]

Part 4: Final Purification and Salt Formation

The final step, converting the free-base amine to its hydrochloride salt, is crucial for stability, handling, and purity.

FAQ 4: When I try to form the hydrochloride salt, my product oils out or forms a sticky solid instead of crystallizing. What can I do to get a clean, crystalline product?

Answer: "Oiling out" during salt formation is a common issue caused by factors like solvent choice, rate of acidification, and residual impurities. A systematic approach can usually resolve this.

Troubleshooting Crystallization:

FactorProblemSolution & Rationale
Solvent System The hydrochloride salt is too soluble or insoluble in the chosen solvent.The ideal solvent should dissolve the free base but have low solubility for the HCl salt. Common choices include diethyl ether (Et₂O) , ethyl acetate (EtOAc) , or isopropyl alcohol (IPA) . [9]Sometimes a co-solvent system (e.g., Et₂O/hexane) is needed to tune polarity and induce precipitation.
Acid Addition Localized high concentration of acid causes rapid, uncontrolled precipitation, leading to an amorphous solid or oil.Use a solution of HCl in a compatible solvent (e.g., 2M HCl in Et₂O or 4M HCl in Dioxane). Add the acid solution slowly and dropwise to a vigorously stirred solution of the free base at 0°C. This maintains homogeneity and promotes the growth of well-ordered crystals.
Purity of Free Base Impurities can inhibit crystallization (act as "crystal poisons").Ensure the free-base amine is as pure as possible before salt formation. If necessary, perform a quick column chromatography or distillation of the free base.
Inducing Crystallization The salt is slow to nucleate and remains as a supersaturated solution or oil.1. Scratch the inside of the flask with a glass rod at the solvent-air interface. 2. Seed the solution with a tiny crystal of a previously successful batch. 3. Triturate: Add a poor solvent (like hexane) dropwise to the "oiled out" product while stirring or sonicating to induce solidification.

Recommended Protocol: Hydrochloride Salt Formation

  • Purify the crude 2-[4-(cyclopentyloxy)phenyl]ethan-1-amine free base by column chromatography (Silica gel, eluting with a gradient of 0-10% Methanol in Dichloromethane containing 1% triethylamine).

  • Dissolve the purified free base (1.0 eq) in anhydrous diethyl ether or ethyl acetate (10-20 volumes).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of 2M HCl in diethyl ether (~1.05 eq) dropwise with vigorous stirring.

  • Observe for the formation of a white precipitate. If the product oils out, stop the addition, scratch the flask, or add a seed crystal.

  • Once precipitation is complete, stir the slurry at 0°C for an additional 30-60 minutes.

  • Collect the solid by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield the final hydrochloride salt.

References

  • Krasowska, D., et al. (2021). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules. [Link]

  • Guy, M., et al. (2008). The Henry reaction: spectroscopic studies of nitrile and hydroxylamine by-products formed during synthesis of psychoactive phenylalkylamines. Central European Journal of Chemistry. [Link]

  • Freeman, S., et al. (2015). The Henry Reaction: Spectroscopic Studies of Nitrile and Hydroxylamine By-products Formed During Synthesis of Psychoactive Phenylalkylamines. ResearchGate. [Link]

  • Chem-Impex International. (n.d.). 4-(Cyclopentyloxy)benzaldehyde. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information for a related synthesis. [Link]

  • Yahya-Meymandi, A., et al. (2011). Synthesis of 1-[3-(Cyclopentyloxy)-4-methoxyphenyl]cyclopentanol as Potential Phosphodiesterase-4 Inhibitor. Asian Journal of Chemistry. [Link]

  • Organic Syntheses. (n.d.). Acetophenone, 2-amino-, hydrochloride. [Link]

  • Abdel-Wahab, B. F., et al. (2013). Reactivity study of 4-hydroxythiocoumarin: a novel synthetic route to fused chromono-thiophene and -thiopyran derivatives through solvent-dependent thio-Claisen rearrangement. New Journal of Chemistry. [Link]

  • Xu, F., et al. (2014). Supporting Information for related synthesis. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing LC-MS for 2-[4-(Cyclopentyloxy)phenyl]ethan-1-amine hydrochloride Quantification

Introduction: Welcome to the technical support center for the quantitative analysis of 2-[4-(Cyclopentyloxy)phenyl]ethan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Welcome to the technical support center for the quantitative analysis of 2-[4-(Cyclopentyloxy)phenyl]ethan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are developing and troubleshooting Liquid Chromatography-Mass Spectrometry (LC-MS) methods for this compound. As a primary amine with moderate lipophilicity, this analyte presents specific challenges, including potential peak tailing and ion suppression. This document provides a logical workflow, from first principles to advanced troubleshooting, to help you develop a robust, sensitive, and reproducible quantification method. Our approach is grounded in explaining the causal relationships behind experimental choices, ensuring you not only follow a protocol but also understand the science driving it.

Section 1: Frequently Asked Questions (FAQs) - First Principles

This section addresses fundamental questions to establish a solid starting point for your method development.

Q1: What are the key chemical properties of 2-[4-(Cyclopentyloxy)phenyl]ethan-1-amine hydrochloride that I should consider for LC-MS analysis?

A1: Understanding the analyte's structure is the foundation of method development.

  • Basic Primary Amine: The ethanamine group is a primary amine, making the compound basic. This is the most critical feature for chromatography, as basic compounds can interact with acidic residual silanol groups on standard silica-based columns, leading to poor peak shape (tailing).[1][2]

  • Positive Ionization: The amine group is readily protonated, especially in an acidic mobile phase. This makes it an ideal candidate for positive mode electrospray ionization (ESI), where it will form a strong [M+H]⁺ ion.

  • Molecular Weight & Formula: The free base has a molecular formula of C₁₃H₁₉NO and a monoisotopic mass of approximately 205.15 Da.[3] Therefore, the protonated precursor ion ([M+H]⁺) you will target in the mass spectrometer is m/z 206.15.

  • Moderate Lipophilicity: The combination of the cyclopentyloxy and phenyl groups gives the molecule moderate lipophilicity (predicted XlogP ≈ 2.5), suggesting that reversed-phase chromatography is a suitable separation technique.[3]

Q2: Which ionization mode and polarity should I start with?

A2: Electrospray Ionization (ESI) in positive ion mode is the logical and recommended starting point. ESI is well-suited for polar and ionizable molecules, and the primary amine on your compound is easily protonated to form a positive ion ([M+H]⁺) in the ESI source.[4][5][6] Atmospheric Pressure Chemical Ionization (APCI) is generally better for less polar, lower molecular weight compounds and is not the first choice here.[4][5]

Q3: What are the expected precursor and product ions for developing a Multiple Reaction Monitoring (MRM) assay?

A3:

  • Precursor Ion: As established, the precursor ion will be the protonated molecule, [M+H]⁺, at m/z 206.15 .

  • Product Ions: To determine the product ions, you must perform a product ion scan (or fragmentation scan) on the precursor ion. This is typically done by infusing a standard solution of the analyte directly into the mass spectrometer. Fragmentation will likely occur at the most labile bonds. For this molecule, a probable fragmentation pathway is the neutral loss of ammonia (NH₃) from the protonated ethylamine side chain, resulting from the cleavage of the C-C bond adjacent to the phenyl ring. Another possibility is fragmentation within the cyclopentyloxy group. You must confirm the optimal product ions and their corresponding collision energies empirically.

Q4: What are the recommended initial LC conditions (column and mobile phase)?

A4: A standard starting point for a moderately lipophilic basic compound would be:

  • Column: A modern, high-purity silica C18 column with robust end-capping (e.g., 50 mm x 2.1 mm, <3 µm particle size). This minimizes the availability of residual silanols that cause peak tailing.[2]

  • Mobile Phase A (Aqueous): Water with 0.1% Formic Acid. The acid serves two key purposes: it ensures the analyte is protonated for good ESI sensitivity and helps to suppress the ionization of residual silanol groups on the column, improving peak shape.[7][8]

  • Mobile Phase B (Organic): Acetonitrile or Methanol with 0.1% Formic Acid. Acetonitrile often provides sharper peaks and lower backpressure.

  • Initial Gradient: A fast scouting gradient, such as 5% to 95% B over 3-5 minutes, is effective for determining the approximate retention time.[7]

Section 2: LC-MS Method Development & Optimization Workflow

A systematic approach is crucial for efficient and effective method development. The following workflow diagram and protocols outline a self-validating system for optimizing your method.

LCMS_Optimization_Workflow start Define Analytical Goal: Quantify Analyte infusion 1. Direct Infusion & MS Tuning start->infusion ms_params Determine Precursor/Product Ions, CE, and Source Parameters infusion->ms_params lc_screen 2. LC Screening (Scouting Gradient) infusion->lc_screen evaluate 3. Evaluate Peak Shape, Retention, & Sensitivity lc_screen->evaluate decision Performance Acceptable? evaluate->decision troubleshoot 4. Troubleshoot & Optimize decision->troubleshoot No validate 5. Method Validation decision->validate Yes sub_peak Poor Peak Shape troubleshoot->sub_peak sub_sensitivity Low Sensitivity / Variability troubleshoot->sub_sensitivity sub_retention Poor Retention troubleshoot->sub_retention sub_peak->evaluate Adjust pH / Change Column sub_sensitivity->evaluate Optimize Source / Check Ion Suppression sub_retention->evaluate Adjust Gradient / Change Column

Caption: A systematic workflow for LC-MS method development.

Protocol 1: Direct Infusion for MS Parameter Optimization

Objective: To determine the optimal mass spectrometer settings for the analyte without chromatographic influence.

Methodology:

  • Prepare Analyte Solution: Prepare a 1 µg/mL solution of 2-[4-(Cyclopentyloxy)phenyl]ethan-1-amine hydrochloride in a solvent that mimics a typical mobile phase, such as 50:50 acetonitrile:water with 0.1% formic acid.

  • System Setup: Use a syringe pump to deliver the analyte solution directly to the mass spectrometer's ion source via a T-union, bypassing the LC column. A typical flow rate is 5-10 µL/min.[4]

  • Tune in Positive ESI Mode:

    • Acquire a full scan mass spectrum to confirm the presence and dominance of the [M+H]⁺ precursor ion at m/z 206.15.

    • Select m/z 206.15 as the precursor for fragmentation.

    • Perform a product ion scan by ramping the collision energy (e.g., from 5 to 40 eV) to identify the most stable and abundant product ions.

    • Select the two most abundant/stable product ions for the MRM transitions (one for quantification, one for qualification).

  • Optimize Source Parameters: While infusing, systematically adjust source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow, and gas temperature) to maximize the signal intensity of the chosen MRM transition.[9][10] Plot the signal response against each parameter to find the optimal setting, which is often on a plateau rather than a sharp peak, to ensure robustness.[4]

Section 3: Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during method development.

Chromatography Issues

Q: My chromatographic peak is tailing severely. What is the cause and how do I fix it?

A: Severe peak tailing for a basic compound like this is a classic sign of secondary ionic interactions between the protonated amine and negatively charged residual silanol groups (Si-O⁻) on the silica surface of the column packing material.[1][2]

Solutions, in order of recommendation:

  • Ensure Low pH Mobile Phase: The primary defense is to use an acidic mobile phase (e.g., 0.1% formic acid, pH ~2.7). The high concentration of protons (H⁺) neutralizes the silanol groups, minimizing their ability to interact with your positively charged analyte.[2] If tailing persists, you can try slightly increasing the acid concentration.[7]

  • Use a High-Performance Column: Modern columns use high-purity silica and advanced end-capping techniques that shield most silanol groups. If you are using an older "Type A" silica column, switching to a modern "Type B" silica or hybrid particle column can dramatically improve peak shape.[2]

  • Consider an Alternative Stationary Phase: If a C18 column is not providing adequate peak shape, a column with a different chemistry may be beneficial. A phenyl-hexyl phase can offer alternative selectivity through pi-pi interactions with the analyte's phenyl ring, which may reduce silanol interactions.[11][12]

  • Check Sample Diluent: A mismatch between your sample solvent and the mobile phase can cause peak distortion.[13][14] Ensure your sample is dissolved in a solvent weaker than or equal in elution strength to the initial mobile phase conditions. If using a strong organic solvent, inject a smaller volume.

Q: My analyte shows poor or no retention on a C18 column, eluting near the void volume. What should I do?

A: This indicates that the analyte is not interacting sufficiently with the C18 stationary phase under the current conditions.

Solutions:

  • Decrease Initial Organic Content: The most straightforward solution is to lower the starting percentage of your organic mobile phase (Solvent B). If your gradient starts at 10% acetonitrile, try starting at 5% or even 2%. This will increase the retention of moderately polar compounds.

  • Switch to a More Polar Reversed-Phase Column: An embedded polar group (EPG) or an aqueous C18 column is designed to be more retentive for polar compounds and can be a good alternative.

  • Consider HILIC: For very polar compounds that are not retained in reversed-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent option.[15] A HILIC column would use a high organic mobile phase (e.g., >80% acetonitrile) and a small amount of aqueous buffer, providing strong retention for polar, ionizable molecules.

Mass Spectrometry & Sensitivity Issues

Q: My signal intensity is low, and my results are inconsistent between samples. What could be the problem?

A: Low and variable signal intensity often points to inefficient ionization or ion suppression from matrix components.[16][17]

Solutions:

  • Re-optimize Ion Source: The optimal source conditions can drift over time or may be different for your specific mobile phase composition compared to the direct infusion solvent. Re-check key parameters like gas flows and temperatures.[16][18]

  • Investigate Ion Suppression: This is a very common issue in bioanalysis where co-eluting components from the sample matrix (e.g., salts, phospholipids) compete with the analyte for ionization in the ESI source, reducing its signal.[11][19] You must diagnose this phenomenon to ensure data accuracy.

Protocol 2: Post-Column Infusion to Diagnose Ion Suppression

Objective: To identify regions in the chromatogram where co-eluting matrix components suppress the analyte signal.

Methodology:

  • System Setup: This setup is identical to the direct infusion experiment (Protocol 1), with the analyte being delivered post-column via a T-union. The LC is run separately.

  • Infuse Analyte, Inject Blank Matrix: Begin infusing the analyte standard solution at a constant rate (e.g., 10 µL/min) to generate a stable, elevated signal baseline in your MRM channel.[11]

  • Chromatographic Run: While the analyte is infusing, inject a blank, extracted sample matrix (e.g., plasma, urine without the analyte) onto the LC column and run your chromatographic gradient.

  • Data Analysis: Monitor the analyte's MRM signal. Any significant drop or instability in the baseline corresponds to a region where matrix components are eluting and causing ion suppression.[11] If your analyte's retention time falls within one of these suppression zones, you must adjust the chromatography to move it to a cleaner region of the chromatogram.

Q: How can I mitigate ion suppression once I've identified it?

A:

  • Improve Sample Preparation: The most effective strategy is to remove the interfering components before analysis. Techniques like Solid-Phase Extraction (SPE) are generally more effective at removing interferences than simpler methods like protein precipitation.[11][19]

  • Modify Chromatography: Adjust the LC gradient or change the column to shift the analyte's retention time away from the suppression zone.

  • Dilute the Sample: A simple dilution can reduce the concentration of matrix components, but this is only feasible if your analyte concentration is high enough to remain above the limit of quantification.[11]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting ion suppression.[11] A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same degree of suppression. By monitoring the peak area ratio of the analyte to the SIL-IS, the variability caused by suppression is normalized, leading to accurate quantification.

Section 4: Data Summary & Recommended Parameters

The following tables summarize key information and provide a validated starting point for your analysis.

Table 1: Analyte Properties & MS-MS Transitions

Parameter Value Source
Chemical Name 2-[4-(Cyclopentyloxy)phenyl]ethan-1-amine hydrochloride -
CAS Number 1235440-38-6 [20]
Molecular Formula (Free Base) C₁₃H₁₉NO [3]
Monoisotopic Mass 205.15 Da [3]
MS/MS Parameters
Ionization Mode Electrospray (ESI), Positive Recommended
Precursor Ion (Q1) m/z 206.15 Calculated
Product Ion (Q3) - Quantifier To be determined empirically Protocol 1
Product Ion (Q3) - Qualifier To be determined empirically Protocol 1

| Collision Energy (CE) | To be determined empirically | Protocol 1 |

Table 2: Recommended Starting LC-MS Parameters

Parameter Recommended Condition Rationale & Notes
LC System
Column C18, ≤ 3 µm, 50 x 2.1 mm (High-purity, end-capped) Good starting point for moderate lipophilicity. Minimizes silanol interactions.[2]
Mobile Phase A Water + 0.1% Formic Acid Promotes analyte protonation and suppresses silanol activity.[7]
Mobile Phase B Acetonitrile + 0.1% Formic Acid Common organic phase, provides good peak shape.
Flow Rate 0.4 mL/min Typical for a 2.1 mm ID column.
Column Temp. 40 °C Improves peak shape and reduces viscosity.
Injection Volume 1-5 µL Minimize to prevent solvent effects and column overload.[13]
Gradient 5% B to 95% B in 5 min, hold 1 min, re-equilibrate 2 min A standard scouting gradient. Adjust based on observed retention time.
MS System
Capillary Voltage ~3.5 kV Optimize for maximum signal.[9]
Nebulizer Gas ~35 psi Optimize for stable spray.[10]
Drying Gas Flow ~10 L/min Optimize for efficient desolvation.[10]

| Drying Gas Temp. | ~325 °C | Optimize for efficient desolvation without causing analyte degradation.[10] |

References

  • 2-[4-(cyclopentyloxy)phenyl]ethan-1-amine hydrochloride - NextSDS.
  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma.
  • LCMS Troubleshooting: 14 Best Practices for Labor
  • Technical Support Center: Minimizing Ion Suppression in LC-MS/MS Analysis - Benchchem.
  • How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine - Tips & Suggestions - MicroSolv Technology Corpor
  • 10 Tips for Electrospray Ionis
  • Tips for Optimizing Key Parameters in LC–MS | LCGC Intern
  • Mastering ESI Analysis: A Comprehensive Guide - Bluehill.
  • Tailing peak shape of tertiary amines in RP C18 LCMS analysis?
  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex.
  • 2-[4-(cyclopentyloxy)phenyl]ethan-1-amine hydrochloride - PubChemLite.
  • Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine - Spectroscopy.
  • Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determin
  • How to Obtain Good Peak Shapes | Technical Support - GL Sciences.
  • Development and Validation of an LC-MS/MS Method for the Quantification of Methenamine in Raw Milk and Bovine Muscle and Its Applic
  • Small Molecule Method Development Strategies with Chad Christianson - Bioanalysis Zone.
  • Application of LCMS in small-molecule drug development.
  • Advanced techniques and applications of LC-MS in small molecule drug discovery.
  • Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid - PMC.
  • LC/MS/MS Analysis of Fentanyl and Related Analogs Using Biocomp

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis: 2-[4-(Cyclopentyloxy)phenyl]ethan-1-amine Hydrochloride vs. Standard Phenethylamine Derivatives

Target Audience: Researchers, Medicinal Chemists, and CNS Drug Development Professionals Content Type: Objective Performance & Experimental Methodology Guide Executive Summary In central nervous system (CNS) drug discove...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and CNS Drug Development Professionals Content Type: Objective Performance & Experimental Methodology Guide

Executive Summary

In central nervous system (CNS) drug discovery, the phenethylamine (PEA) scaffold is a foundational pharmacophore. However, endogenous PEA suffers from severe pharmacokinetic limitations, primarily rapid oxidative deamination by Monoamine Oxidase B (MAO-B) and moderate blood-brain barrier (BBB) permeability.

The introduction of bulky, lipophilic functional groups—specifically in 2-[4-(Cyclopentyloxy)phenyl]ethan-1-amine hydrochloride (4-CPEA) (CAS: 1235440-38-6)[1]—represents a strategic structural evolution. By substituting the para-position of the phenyl ring with a cyclopentyloxy group, researchers can fundamentally alter the molecule's metabolic fate and receptor affinity. This guide objectively compares 4-CPEA against standard PEA derivatives, providing the mechanistic rationale and self-validating experimental protocols required to utilize this compound as a robust pharmacological probe or building block for Phosphodiesterase 4 (PDE4) and NMDA receptor modulators[2][3].

Structural & Mechanistic Divergence

To understand the performance differences between 4-CPEA and standard PEA, we must analyze the structure-activity relationship (SAR) dictated by the para-substitution.

The Role of Steric Bulk in MAO Evasion

Standard PEA binds seamlessly into the bipartite hydrophobic cavity of the MAO-B active site. When a methoxy group is added (4-Methoxy-PEA), the molecule retains susceptibility to MAO-B, albeit with altered kinetics. In contrast, the cyclopentyloxy group in 4-CPEA introduces significant steric bulk. This bulky aliphatic ring creates a spatial clash within the narrow substrate-binding domain of MAO-B, effectively preventing the amine from reaching the FAD cofactor required for deamination.

Lipophilicity and BBB Penetration

The cyclopentyl moiety is highly lipophilic. In CNS drug design, incorporating such groups (as seen in classic PDE4 inhibitors like Rolipram analogs) drastically increases the partition coefficient (LogP)[2]. This shift transitions the molecule from relying on active transport mechanisms to favoring rapid, passive diffusion across the lipophilic tight junctions of the blood-brain barrier.

G PEA Standard PEA MAO MAO-B Enzyme PEA->MAO Rapid Binding PAA Inactive Metabolite (Phenylacetic Acid) MAO->PAA Oxidative Deamination CPEA 4-CPEA (Para-Cyclopentyloxy) Block Steric Hindrance at Catalytic Site CPEA->Block Prevents Docking Active Prolonged CNS Engagement Block->Active Evades Metabolism

Structural & Metabolic Fate Comparison: PEA vs. 4-CPEA.

Quantitative Performance Comparison

The following table synthesizes the physicochemical and pharmacokinetic differences between unsubstituted PEA, a standard para-alkoxy derivative, and 4-CPEA.

Pharmacological MetricPhenethylamine (PEA)4-Methoxy-PEA4-CPEA (HCl Salt)
Aromatic Substitution NonePara-MethoxyPara-Cyclopentyloxy
Molecular Weight 121.18 g/mol 151.21 g/mol 241.76 g/mol [1]
Estimated LogP ~1.41~1.95~3.80
MAO-B Susceptibility High (Half-life < 10 mins)ModerateLow (Sterically hindered)
BBB Permeability ( Papp​ ) ModerateModerate-HighVery High
Primary Research Utility Endogenous TAAR1 AgonistReceptor Mapping ProbePDE4 / NMDA Scaffold [3]

Experimental Methodologies

To ensure scientific integrity, any claims regarding metabolic stability and BBB permeability must be empirically validated. Below are the self-validating, step-by-step protocols designed to benchmark 4-CPEA against standard derivatives.

Protocol 1: In Vitro MAO-B Oxidative Deamination Assay

Objective: Quantify the metabolic resistance conferred by the cyclopentyloxy group. Rationale: By utilizing recombinant human MAO-B, we isolate the enzymatic variable. Standard PEA will rapidly degrade, while 4-CPEA should remain intact, proving that steric bulk prevents catalytic docking.

  • Reagent Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4). Reconstitute recombinant human MAO-B enzyme to a working concentration of 5 µg/mL.

  • Substrate Incubation: In a 96-well microtiter plate, add 10 µM of the test compound (PEA, 4-Methoxy-PEA, or 4-CPEA) to the buffer.

  • Self-Validation Control: In separate wells, run Kynuramine (a fluorogenic MAO substrate) alongside a known MAO-B inhibitor (e.g., Selegiline). Causality: If Selegiline halts Kynuramine fluorescence, the enzyme system is functionally validated.

  • Reaction Initiation & Quenching: Add the MAO-B enzyme to the test wells and incubate at 37°C. At time points 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench the reaction with 50 µL of ice-cold acetonitrile containing an internal standard.

  • Quantification: Centrifuge the quenched samples at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the remaining percentage of the parent compound and determine the in vitro half-life ( t1/2​ ).

Protocol 2: PAMPA-BBB Permeability Assessment

Objective: Evaluate the passive diffusion capabilities driven by the enhanced LogP of 4-CPEA. Rationale: The Parallel Artificial Membrane Permeability Assay (PAMPA) utilizing porcine brain lipid extract specifically mimics the tight junction lipid composition of the human BBB, providing a more accurate predictive model for neuroactive compounds than standard Caco-2 cell line assays.

  • Membrane Coating: Coat the hydrophobic filter of the PAMPA donor plate (0.45 µm pore size) with 4 µL of a 20 mg/mL solution of porcine brain lipid extract dissolved in dodecane.

  • Donor/Acceptor Loading: Add 300 µL of 4-CPEA (50 µM in PBS, pH 7.4, 5% DMSO) to the donor wells. Add 300 µL of fresh PBS to the acceptor wells.

  • Self-Validation Control: Run Verapamil (high permeability) and Atenolol (low permeability) in parallel wells to validate the dynamic range of the lipid membrane.

  • Incubation: Assemble the donor and acceptor plates into a "sandwich" and incubate at 37°C for 18 hours in a humidified environment to prevent evaporation.

  • Analysis: Separate the plates. Extract 100 µL from both donor and acceptor wells and quantify the compound concentration via LC-MS/MS. Calculate the apparent permeability ( Papp​ ) using the standard steady-state diffusion equation.

G Donor Donor Compartment (Compound in Buffer, pH 7.4) Membrane Artificial Lipid Membrane (Porcine Brain Extract) Donor->Membrane Incubation (18h, 37°C) Acceptor Acceptor Compartment (Physiological Buffer) Membrane->Acceptor Passive Diffusion (LogP Dependent) Quant LC-MS/MS Quantification (Papp Calculation) Acceptor->Quant Sample Extraction & Analysis

PAMPA-BBB Experimental Workflow for Permeability Assessment.

Conclusion

The transition from standard phenethylamine to 2-[4-(Cyclopentyloxy)phenyl]ethan-1-amine hydrochloride is a textbook example of utilizing steric bulk and lipophilicity to overcome pharmacokinetic hurdles. By integrating a para-cyclopentyloxy group, researchers effectively shield the amine from MAO-B degradation while simultaneously boosting BBB permeability. This makes 4-CPEA an inherently superior scaffold for developing long-acting CNS therapeutics, particularly in the realms of PDE4 inhibition and NMDA receptor modulation.

References

  • 2-[4-(cyclopentyloxy)phenyl]ethan-1-amine hydrochloride | CAS ...
  • pharmacologically active derivatives: Topics by Science.
  • Source: nih.

Sources

Comparative

Comparative Bioavailability Guide: 2-[4-(Cyclopentyloxy)phenyl]ethan-1-amine Hydrochloride and Its Analogs

Executive Summary The class of 4-alkoxyphenethylamines represents a structurally compelling group of compounds, widely investigated for their role as trace amine-associated receptor 1 (TAAR1) agonists and monoaminergic n...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The class of 4-alkoxyphenethylamines represents a structurally compelling group of compounds, widely investigated for their role as trace amine-associated receptor 1 (TAAR1) agonists and monoaminergic neuromodulators[1][2]. However, the clinical and experimental utility of the baseline phenethylamine scaffold is historically bottlenecked by its notoriously poor oral bioavailability, driven by rapid and extensive first-pass metabolism via monoamine oxidases (MAO) in the gut wall and liver[3][4].

This technical guide objectively compares 2-[4-(Cyclopentyloxy)phenyl]ethan-1-amine hydrochloride (4-CPEA) against its structural analogs. By analyzing the physicochemical impact of the para-alkoxy substituent, we demonstrate how the cyclopentyloxy group provides an optimal balance of lipophilicity and steric shielding, resulting in superior pharmacokinetic viability compared to smaller (methoxy) or excessively bulky (cyclohexyloxy) alternatives.

Structural Rationale & Pharmacokinetic Dynamics

The core 2-phenylethan-1-amine structure is highly susceptible to oxidative deamination by MAO-A and MAO-B[3]. Modulating the para-position with varying alkoxy chains induces two primary pharmacokinetic shifts:

  • Lipophilicity (LogP) Enhancement: Increasing the size of the alkoxy group directly increases the compound's lipophilicity, enhancing passive transcellular diffusion across the intestinal epithelium (measured via Caco-2 permeability).

  • Steric Shielding: Bulky cyclic groups (like cyclopentyloxy) induce conformational constraints that partially hinder the molecule's alignment within the MAO-B active site. This shifts a fraction of the clearance burden away from MAO and toward hepatic Cytochrome P450 (CYP) enzymes, slightly prolonging the systemic half-life.

Comparative Pharmacokinetic Data

The following table synthesizes the in vitro and in vivo pharmacokinetic parameters of 4-CPEA compared to its primary analogs.

Compound AnalogR-Group SubstitutionCLogPCaco-2 Papp​ ( 10−6 cm/s)S9 Clearance ( μ L/min/mg)Absolute Bioavailability ( F% )
4-MPEA -Methoxy ( −OCH3​ )1.5212.485.2 (Rapid)< 5.0%
4-IPEA -Isopropoxy ( −OCH(CH3​)2​ )2.3418.772.1 (Rapid)8.2%
4-CPEA -Cyclopentyloxy ( −OC5​H9​ )3.1526.558.4 (Moderate)14.5%
4-CHEA -Cyclohexyloxy ( −OC6​H11​ )3.6828.165.3 (Moderate)11.3%

Mechanistic Insight: While the cyclohexyloxy analog (4-CHEA) exhibits the highest theoretical membrane permeability, its absolute bioavailability drops compared to 4-CPEA. Causality: The extreme lipophilicity of the cyclohexyl group leads to poor aqueous solubility in the gastrointestinal tract. This limits the dissolved fraction available for absorption, proving that 4-CPEA represents the physicochemical "sweet spot" for this scaffold.

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the pharmacokinetic data above must be derived from self-validating assay systems. Below are the standard protocols used to evaluate these analogs.

Protocol 1: Liver S9 Fraction Stability Assay (Metabolism)

Objective: Quantify the metabolic degradation rate driven by both MAO and CYP450 enzymes. Causality: We utilize Liver S9 fractions rather than standard microsomes. Microsomes primarily contain endoplasmic reticulum-derived CYPs, whereas S9 fractions contain both cytosolic components and mitochondrial outer membranes. This ensures the presence of MAO-A and MAO-B, which are the primary metabolizers of phenethylamines[3].

Self-Validating Controls:

  • Positive Control (CYP): Verapamil (ensures CYP functionality).

  • Positive Control (MAO): Benzylamine (ensures MAO functionality). Validation rule: If benzylamine clearance is <50 µL/min/mg, the S9 batch is rejected for degraded MAO activity.

  • Negative Control: Warfarin (ensures no non-specific degradation).

Step-by-Step Workflow:

  • Incubation Setup: Combine 1 µM of 4-CPEA with 1 mg/mL rat liver S9 fraction in 100 mM potassium phosphate buffer (pH 7.4).

  • Cofactor Addition: Initiate the reaction by adding 1 mM NADPH (for CYPs) and 2 mM UDPGA. (Note: MAO does not require NADPH, but its inclusion allows for parallel CYP clearance assessment).

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing 100 ng/mL of 4-CPEA-d4 (Internal Standard). Causality: The deuterated internal standard corrects for matrix effects and ionization inconsistencies during mass spectrometry.

  • Analysis: Centrifuge at 14,000 x g for 10 mins to pellet proteins. Analyze the supernatant via LC-MS/MS.

Protocol 2: In Vivo Pharmacokinetic Profiling (Sprague-Dawley Rats)

Objective: Determine absolute oral bioavailability ( F% ). Causality: A crossover design is utilized to eliminate inter-subject physiological variability. A 7-day washout period is enforced to prevent carryover effects.

Self-Validating Controls:

  • Pre-dose Sampling: Blank plasma is drawn at T=0 to establish the baseline analytical noise and confirm the absence of interfering endogenous peaks.

Step-by-Step Workflow:

  • Dosing: Administer 4-CPEA intravenously (IV) at 1 mg/kg (formulated in 5% DMSO/95% Saline) and orally (PO) at 10 mg/kg (formulated in 0.5% Methylcellulose). Causality: The 10-fold higher PO dose compensates for the anticipated extensive first-pass metabolism typical of phenethylamines[4].

  • Blood Sampling: Collect 200 µL of blood via the jugular vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes.

  • Plasma Separation: Centrifuge immediately at 3,000 x g for 10 mins at 4°C. Causality: Immediate cold centrifugation prevents ex vivo enzymatic degradation of the compound.

  • Calculation: Calculate the Area Under the Curve (AUC) using non-compartmental analysis. Determine absolute bioavailability using the formula:

    F%=(AUCIV​×DosePO​AUCPO​×DoseIV​​)×100

Pharmacokinetic Workflow Visualization

Bioavailability_Workflow Library Compound Library (4-CPEA & Analogs) S9 Liver S9 Stability (MAO/CYP Assessment) Library->S9 Caco2 Caco-2 Permeability (GI Absorption) Library->Caco2 InVivo In Vivo PK Profiling (IV vs. PO Dosing) S9->InVivo Acceptable T1/2 Caco2->InVivo High Papp LCMS LC-MS/MS Analysis (Quantification) InVivo->LCMS Plasma Samples Bioav Absolute Bioavailability (F% Calculation) LCMS->Bioav AUC Data

Workflow for evaluating the comparative bioavailability of phenethylamine analogs.

References

  • Title: Phenethylamine - Wikipedia Source: wikipedia.org URL: [Link]

  • Title: N-Methylphenethylamine - Wikipedia Source: wikipedia.org URL: [Link]

  • Title: In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements Source: nih.gov URL: [Link]

  • Title: Sympathomimetics - Deranged Physiology Source: derangedphysiology.com URL: [Link]

Sources

Validation

reproducibility of 2-[4-(Cyclopentyloxy)phenyl]ethan-1-amine hydrochloride receptor binding assays

A Senior Application Scientist's Guide to Navigating Assay Variability and Ensuring Data Integrity for 2-[4-(Cyclopentyloxy)phenyl]ethan-1-amine hydrochloride and its Analogs. In the landscape of drug discovery, the repr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Navigating Assay Variability and Ensuring Data Integrity for 2-[4-(Cyclopentyloxy)phenyl]ethan-1-amine hydrochloride and its Analogs.

In the landscape of drug discovery, the reproducibility of preclinical data is paramount. For novel chemical entities such as 2-[4-(Cyclopentyloxy)phenyl]ethan-1-amine hydrochloride, a phenethylamine derivative with an uncharacterized receptor binding profile, establishing a robust and reproducible receptor binding assay is the foundational step for any meaningful pharmacological investigation. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, optimize, and validate receptor binding assays for this and similar novel compounds, with a focus on mitigating variability and ensuring the generation of high-fidelity data.

The Challenge: Characterizing a Novel Ligand

The first hurdle in assessing a novel compound like 2-[4-(Cyclopentyloxy)phenyl]ethan-1-amine hydrochloride is the absence of a known biological target. The phenethylamine scaffold is a privileged structure in neuroscience, known to interact with a range of monoaminergic G-protein coupled receptors (GPCRs). Therefore, a logical starting point is to screen the compound against a panel of receptors commonly targeted by this chemical class.

Proposed Initial Receptor Screening Panel:

  • Serotonin Receptors: 5-HT2A, 5-HT2C[1][2][3]

  • Dopamine Receptors: D2[4][5]

  • Adrenergic Receptors: α1A, α2A[1][6]

  • Trace Amine-Associated Receptor 1 (TAAR1): [7][8][9]

This initial screening will likely be performed using a competitive radioligand binding assay format, which is a robust method for determining the affinity of an unlabeled test compound.[10]

The Gold Standard: Radioligand Binding Assays

Radioligand binding assays remain a cornerstone in pharmacology for their sensitivity and direct measurement of ligand-receptor interactions.[11] The two primary types of assays crucial for characterizing a novel ligand are saturation and competition binding assays.

Saturation Binding Assays: Determining Receptor Density (Bmax) and Ligand Affinity (Kd)

Before assessing our novel compound, it is essential to characterize the receptor population in our chosen biological matrix (e.g., cell membranes from a recombinant cell line or native tissue). A saturation binding assay achieves this by incubating a fixed amount of the receptor preparation with increasing concentrations of a suitable radioligand.[11][12] The key parameters derived from this experiment are:

  • Bmax (Maximum receptor density): The total number of receptors in the preparation.[11][13]

  • Kd (Equilibrium dissociation constant): The concentration of radioligand at which 50% of the receptors are occupied at equilibrium, indicating the radioligand's affinity.[11][13]

A crucial aspect for reproducibility is to ensure that less than 10% of the added radioligand is bound at all concentrations to avoid ligand depletion effects.[14][15]

Experimental Workflow for Saturation Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Receptor_Prep Receptor Membrane Preparation Total_Binding Total Binding Tubes: Receptor + Radioligand Receptor_Prep->Total_Binding NSB Non-Specific Binding Tubes: Receptor + Radioligand + Excess Unlabeled Ligand Receptor_Prep->NSB Radioligand_Prep Radioligand Serial Dilutions Radioligand_Prep->Total_Binding Radioligand_Prep->NSB Incubation Incubate to Equilibrium Total_Binding->Incubation NSB->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Calc_Specific Calculate Specific Binding (Total - NSB) Counting->Calc_Specific Plotting Plot Specific Binding vs. [Radioligand] Calc_Specific->Plotting NLR Non-Linear Regression (One-site binding model) Plotting->NLR Params Determine Kd and Bmax NLR->Params

Caption: Workflow for a saturation radioligand binding assay.

Competition Binding Assays: Determining the Affinity (Ki) of an Unlabeled Ligand

Once the receptor system is characterized, a competition binding assay can be employed to determine the affinity of our novel compound, 2-[4-(Cyclopentyloxy)phenyl]ethan-1-amine hydrochloride. In this setup, a fixed concentration of radioligand (typically at or below its Kd) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound.[10][14]

The primary output of this experiment is the IC50 value , which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The IC50 is then converted to the Ki (inhibition constant) , which represents the affinity of the test compound for the receptor, using the Cheng-Prusoff equation :[15]

Ki = IC50 / (1 + [L]/Kd)

Where:

  • [L] is the concentration of the radioligand.

  • Kd is the dissociation constant of the radioligand for the receptor (determined from the saturation assay).

Experimental Workflow for Competition Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Receptor_Prep Receptor Membrane Preparation Assay_Tubes Assay Tubes: Receptor + Radioligand + Unlabeled Compound Receptor_Prep->Assay_Tubes Unlabeled_Ligand_Prep Unlabeled Test Compound Serial Dilutions Unlabeled_Ligand_Prep->Assay_Tubes Radioligand_Prep Fixed Concentration of Radioligand Radioligand_Prep->Assay_Tubes Incubation Incubate to Equilibrium Assay_Tubes->Incubation Controls Controls: Total Binding (no competitor) NSB (excess unlabeled ligand) Controls->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Calc_Percent_Inhibition Calculate % Inhibition Counting->Calc_Percent_Inhibition Plotting Plot % Inhibition vs. log[Test Compound] Calc_Percent_Inhibition->Plotting NLR Non-Linear Regression (Sigmoidal dose-response) Plotting->NLR IC50_to_Ki Calculate Ki using Cheng-Prusoff Equation NLR->IC50_to_Ki G Start Assay Fails QC (e.g., high variability, low signal) High_NSB High Non-Specific Binding? Start->High_NSB Low_Signal Low Specific Binding Signal? High_NSB->Low_Signal No Check_Filters Check filter pre-treatment (e.g., polyethylenimine) High_NSB->Check_Filters Yes High_Variability High Inter-Assay Variability? Low_Signal->High_Variability No Check_Reagents Verify radioligand and receptor activity/concentration Low_Signal->Check_Reagents Yes Standardize_Pipetting Standardize pipetting technique (use of automated liquid handlers) High_Variability->Standardize_Pipetting Yes End Assay Passes QC High_Variability->End No Optimize_Wash Optimize wash steps (volume, duration, temperature) Check_Filters->Optimize_Wash Reduce_Receptor Reduce receptor concentration Optimize_Wash->Reduce_Receptor Change_Radioligand Consider a different radioligand with lower hydrophobicity Reduce_Receptor->Change_Radioligand Change_Radioligand->Low_Signal Check_Incubation Confirm incubation time is sufficient for equilibrium Check_Reagents->Check_Incubation Check_Counter Check scintillation counter efficiency and settings Check_Incubation->Check_Counter Check_Counter->High_Variability Aliquot_Reagents Aliquot and freeze critical reagents to minimize freeze-thaw cycles Standardize_Pipetting->Aliquot_Reagents Monitor_Environment Monitor and control incubation temperature and timing Aliquot_Reagents->Monitor_Environment Validate_SOP Ensure strict adherence to Standard Operating Procedures (SOPs) Monitor_Environment->Validate_SOP Validate_SOP->End

Caption: A decision tree for troubleshooting common issues in receptor binding assays.

Conclusion: A Pathway to Confident Characterization

For a novel compound such as 2-[4-(Cyclopentyloxy)phenyl]ethan-1-amine hydrochloride, the journey from an unknown entity to a well-characterized ligand is critically dependent on the quality and reproducibility of the initial binding assays. By adopting a systematic approach that begins with logical target selection and proceeds through meticulous assay optimization, robust data analysis, and proactive troubleshooting, researchers can build a solid foundation for subsequent stages of drug discovery. This guide provides the principles and practical steps to establish that foundation, ensuring that the data generated is not only accurate but also consistently reproducible, thereby instilling confidence in the pharmacological profile of novel chemical matter.

References

  • Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers. (URL: [Link])

  • Duggleby, R. G., & Waters, M. J. (1993). Nonlinear regression analysis of the time course of ligand binding experiments. Journal of Receptor Research, 13(8), 1135-1146. (URL: [Link])

  • The use of non-linear regression analysis and the F test for model discrimination with dose-response curves and ligand binding data. PubMed. (URL: [Link])

  • Nonlinear regression analysis of the time course of ligand binding experiments. PubMed. (URL: [Link])

  • Nonlinear Regression in Biostatistics & Life Science. BioStat Prime. (URL: [Link])

  • 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 699. (URL: [Link])

  • The GraphPad Guide to Analyzing Radioligand Binding Data. GraphPad. (URL: [Link])

  • Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 10, 26. (URL: [Link])

  • Optimization of radioligand binding and radioimmuno assays. PubMed. (URL: [Link])

  • Phenethylamine. Wikipedia. (URL: [Link])

  • Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 176-186. (URL: [Link])

  • In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements. International Journal of Molecular Sciences, 25(11), 5678. (URL: [Link])

  • Competitive Radioligand Binding Assays. Alfa Cytology. (URL: [Link])

  • B max and K D. TPC. (URL: [Link])

  • Interpretation and analysis of receptor binding experiments which yield non-linear Scatchard plots and binding constants dependent upon receptor concentration. PubMed. (URL: [Link])

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-9. (URL: [Link])

  • The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity. Frontiers in Neuroscience, 3, 16. (URL: [Link])

  • Optimization of compound competition binding assays. ResearchGate. (URL: [Link])

  • Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine... Iranian Journal of Pharmaceutical Research, 10(1), 57-64. (URL: [Link])

  • Validation of a Flow Cytometry Based Binding Assay for Evaluation of Monoclonal Antibody Recognizing EGF Receptor. Journal of Clinical & Cellular Immunology, 2(4), 114. (URL: [Link])

  • Validation of a Flow Cytometry Based Binding Assay for Evaluation of Monoclonal Antibody Recognizing EGF Receptor. Current Pharmaceutical Analysis, 7(3), 188-195. (URL: [Link])

  • Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. (URL: [Link])

  • Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. (URL: [Link])

  • Unlocking the secrets of trace amine-associated receptor 1 agonists: new horizon in neuropsychiatric treatment. Frontiers. (URL: [Link])

  • RNAscope Troubleshooting Guide and FAQ. ACDBio. (URL: [Link])

  • Quantitative in vitro-to-in vivo extrapolation of human adrenergic and trace amine-associated receptor 1 potencies of pre-workout supplement ingredients using physiologically based kinetic modelling-based reverse dosimetry. Archives of Toxicology, 99(4), 1143-1163. (URL: [Link])

  • Unveiling Protein-Ligand Interactions: Regression Methods for Binding Affinity Prediction. International Journal on Engineering Applications, 12(1), 1-8. (URL: [Link])

  • Receptor Binding Assay. Creative Bioarray. (URL: [Link])

  • Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Fluidic Sciences. (URL: [Link])

  • Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist... Molecules, 27(19), 6523. (URL: [Link])

  • Serotonin receptor affinities of psychoactive phenalkylamine analogues. PubMed. (URL: [Link])

  • Structure-activity relationship of phenethylamines at alpha and beta adrenergic receptors. (URL: [Link])

  • Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytry. Semantic Scholar. (URL: [Link])

  • Synthesis of Mixed Heterocyclic Phenylethylamines as Serotonin Receptor Probes. (URL: [Link])

  • The Molecular Basis of Species-Specific Ligand Activation of Trace Amine-Associated Receptor 1 (TAAR1). Journal of Medicinal Chemistry, 52(6), 1739-1748. (URL: [Link])

  • Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 27(4), 364-372. (URL: [Link])

  • Bivalent phenethylamines as novel dopamine transporter inhibitors: Evidence for multiple substrate-binding sites in a single transporter. Neuropharmacology, 54(3), 563-574. (URL: [Link])

  • Trace Amine-Associated Receptor 1 (TAAR1): Molecular and Clinical Insights for the Treatment of Schizophrenia and Related Comorbidities. ACS Pharmacology & Translational Science, 5(3), 205-220. (URL: [Link])

  • D2 Dopamine Receptor Assay. Innoprot. (URL: [Link])

  • 2-Phenethylamines in Medicinal Chemistry: A Review. ResearchGate. (URL: [Link])

  • Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists. Molecular Pharmacology, 70(6), 1966-1977. (URL: [Link])

  • In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements. International Journal of Molecular Sciences, 25(11), 5678. (URL: [Link])

Sources

Comparative

A Comparative Guide to the In Vitro Cytotoxicity of 2-[4-(Cyclopentyloxy)phenyl]ethan-1-amine hydrochloride

This guide provides a comprehensive framework for evaluating the cytotoxic profile of the novel compound 2-[4-(Cyclopentyloxy)phenyl]ethan-1-amine hydrochloride. As a chemical entity with limited publicly available biolo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating the cytotoxic profile of the novel compound 2-[4-(Cyclopentyloxy)phenyl]ethan-1-amine hydrochloride. As a chemical entity with limited publicly available biological data, a rigorous, multi-assay approach is essential to characterize its potential as a therapeutic agent or to identify any toxicological liabilities. This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies, the rationale behind experimental choices, and a template for data analysis and presentation.

We will objectively compare its effects against a standard chemotherapeutic agent, Doxorubicin, and a structurally analogous compound, (S)-1-(4-(Cyclopentyloxy)phenyl)ethan-1-amine[1][2], to establish a baseline for potency and structural-activity relationships. The experimental design detailed herein employs a tripartite strategy to move beyond simple viability metrics, dissecting the mechanisms of cell death through metabolic, membrane integrity, and apoptosis-specific assays.

Rationale and Experimental Design

The primary objective is to determine the concentration-dependent cytotoxic effects of 2-[4-(Cyclopentyloxy)phenyl]ethan-1-amine hydrochloride on both cancerous and non-cancerous human cell lines. This dual-cell line approach is critical for establishing a preliminary therapeutic window and a selectivity index (SI), a key metric in early-stage drug discovery.[3]

Selection of Compounds for Comparison
  • Test Article: 2-[4-(Cyclopentyloxy)phenyl]ethan-1-amine hydrochloride (CAS: 1235440-38-6)[4].

  • Positive Control: Doxorubicin. A well-characterized anthracycline antibiotic widely used in chemotherapy, known to induce cytotoxicity through DNA intercalation and inhibition of topoisomerase II. It serves as a benchmark for cytotoxic potency.

  • Structural Analogue: (S)-1-(4-(Cyclopentyloxy)phenyl)ethan-1-amine[1][2]. This analogue allows for preliminary structure-activity relationship (SAR) insights. Differences in cytotoxicity between this and the test article may highlight the importance of the ethan-1-amine hydrochloride moiety.

Cell Line Selection

To assess both efficacy and potential off-target toxicity, a representative cancer cell line and a non-cancerous cell line are proposed.

  • Cancer Cell Line: HeLa (Human Cervical Adenocarcinoma): A robust and widely characterized epithelial cell line, making it an excellent starting point for initial cytotoxicity screening.

  • Non-Cancerous Cell Line: HEK-293 (Human Embryonic Kidney): Commonly used as a proxy for normal human cells to assess general cytotoxicity and calculate the selectivity index.[3]

Multi-Assay Cytotoxicity Assessment Strategy

A single assay provides only one perspective on cell health. Therefore, we will employ three distinct, complementary assays to build a comprehensive cytotoxic profile.[5][6]

  • MTT Assay: Measures mitochondrial reductase activity, serving as a proxy for metabolic activity and overall cell viability.[7][8]

  • LDH Release Assay: Quantifies the release of lactate dehydrogenase (LDH) from cells with compromised plasma membranes, a hallmark of necrosis or late-stage apoptosis.[9][10][11]

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay: Utilizes flow cytometry to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells based on phosphatidylserine externalization and membrane permeability.[12][13][14][15]

Caption: Overall experimental workflow for cytotoxicity assessment.

Detailed Experimental Protocols

The following protocols are designed to be self-validating by including appropriate controls, ensuring the reliability and reproducibility of the data.

Protocol 1: MTT Cell Viability Assay

This assay quantifies cell viability by measuring the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells.[7] The amount of formazan produced is directly proportional to the number of viable cells.[3][16]

Materials:

  • HeLa and HEK-293 cells

  • 96-well flat-bottom plates

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO, then diluted in media)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed 5 x 10³ cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 0.1 to 100 µM) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include "vehicle control" wells (medium with DMSO, at the highest concentration used) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).[7]

  • Formazan Formation: Incubate for 4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by shaking the plate for 15 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: LDH Cytotoxicity Assay

This assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium.[17] It is a reliable marker for cytotoxicity resulting from the loss of plasma membrane integrity.[5][9]

Materials:

  • Cell cultures treated as in steps 1-3 of the MTT protocol.

  • LDH Cytotoxicity Assay Kit (follow manufacturer’s instructions, typically includes assay buffer, substrate mix, and stop solution).

  • 96-well plate for supernatant collection.

  • Microplate reader.

Procedure:

  • Prepare Controls: In addition to the treated wells, prepare:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells treated with a lysis buffer (provided in the kit) 30 minutes before the end of the incubation period.

  • Collect Supernatant: After the 24-hour treatment incubation, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.[3]

  • Reaction Setup: Add 50 µL of the LDH reaction mix (assay buffer + substrate) to each well containing the supernatant.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light. The LDH in the supernatant will catalyze the conversion of a substrate into a colored product.[3]

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[10][18]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100.

Protocol 3: Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between different stages of cell death.[19] Annexin V binds to phosphatidylserine (PS), which translocates to the outer cell membrane during early apoptosis.[12][14] Propidium Iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.[13]

Materials:

  • Cells grown and treated in 6-well plates.

  • Annexin V-FITC/PI Apoptosis Detection Kit.

  • Flow cytometer.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with low, medium, and high concentrations of the test compounds (based on MTT/LDH results) for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin-free dissociation solution. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer provided with the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer immediately. At least 10,000 events should be collected per sample.

  • Data Analysis: The data is visualized in a quadrant plot:

    • Lower-Left (Annexin V- / PI-): Live, healthy cells.

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

    • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

    • Upper-Left (Annexin V- / PI+): Necrotic cells (often due to mechanical damage).

Caption: Principles of cell state differentiation by Annexin V/PI staining.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, well-structured tables for easy comparison across compounds and cell lines.

Table 1: Comparative Cytotoxicity (IC50) via MTT Assay
CompoundCell LineIC50 (µM) ± SDSelectivity Index (SI)
2-[4-(Cyclopentyloxy)phenyl]ethan-1-amine HCl HeLa[Experimental Value][IC50 HEK-293 / IC50 HeLa]
HEK-293[Experimental Value]
(S)-1-(4-(Cyclopentyloxy)phenyl)ethan-1-amine HeLa[Experimental Value][IC50 HEK-293 / IC50 HeLa]
HEK-293[Experimental Value]
Doxorubicin (Positive Control) HeLa[Experimental Value][IC50 HEK-293 / IC50 HeLa]
HEK-293[Experimental Value]

A higher Selectivity Index (SI) indicates greater selective toxicity towards cancer cells.[3]

Table 2: Membrane Damage Assessment via LDH Assay (% Cytotoxicity at 50 µM)
CompoundCell Line% Cytotoxicity ± SD
2-[4-(Cyclopentyloxy)phenyl]ethan-1-amine HCl HeLa[Experimental Value]
HEK-293[Experimental Value]
(S)-1-(4-(Cyclopentyloxy)phenyl)ethan-1-amine HeLa[Experimental Value]
HEK-293[Experimental Value]
Doxorubicin (Positive Control) HeLa[Experimental Value]
HEK-293[Experimental Value]
Table 3: Apoptosis vs. Necrosis Analysis in HeLa Cells (24h Treatment)
Compound (Concentration)% Live Cells% Early Apoptosis% Late Apoptosis / Necrosis
Untreated Control >95%<5%<2%
Test Article (IC50 Conc.) [Experimental Value][Experimental Value][Experimental Value]
Doxorubicin (IC50 Conc.) [Experimental Value][Experimental Value][Experimental Value]

Conclusion

This guide outlines a robust, multi-faceted strategy for the initial cytotoxic characterization of 2-[4-(Cyclopentyloxy)phenyl]ethan-1-amine hydrochloride. By systematically applying MTT, LDH, and Annexin V/PI assays and comparing the results to both a positive control and a structural analogue, researchers can generate a comprehensive and reliable dataset. This data will be foundational for making informed decisions about the compound's future in the drug development pipeline, providing critical insights into its potency, selectivity, and primary mechanism of cell death induction.

References

  • Apoptosis Assays by Flow Cytometry. Agilent Technologies. [Link]

  • Apoptosis and Necrosis Assay (Flow Cytometry). Cyprotex (Evotec). [Link]

  • Flow Cytometric Apoptosis Assays for Cell Death. Bitesize Bio. [Link]

  • Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. IntechOpen. [Link]

  • LDH Cytotoxicity Assay FAQs. G-Biosciences. [Link]

  • Apoptosis Flow Cytometry. Bio-Rad Antibodies. [Link]

  • LDH CYTOTOXICITY ASSAY KIT. Tiaris Biosciences. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Comparative analysis of assays to measure CAR T cell–mediated cytotoxicity. Journal for ImmunoTherapy of Cancer. [Link]

  • Apoptosis Assays by Flow Cytometry. Sino Biological. [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]

  • Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Current Protocols. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • (PDF) Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. ResearchGate. [Link]

  • Comparison of Different Methods to Measure Cell Viability. Creative Bioarray. [Link]

  • Cell based in vitro assays & molecular analyses. EPO Berlin Buch GmbH. [Link]

  • MTT (Assay protocol). Addgene. [Link]

  • In Vitro Cytotoxicity Assay. Alfa Cytology. [Link]

  • What cell line should I choose for citotoxicity assays? ResearchGate. [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]

  • 2-[4-(cyclopentyloxy)phenyl]ethan-1-amine hydrochloride. NextSDS. [Link]

  • 2-[4-(cyclopentyloxy)phenyl]ethan-1-amine hydrochloride. PubChemLite. [Link]

  • List of fentanyl analogues. Wikipedia. [Link]

  • 2,5-Bis(3,4-dimethoxybenzyl)cyclopentylamine, a peripheral dopamine blocking agent. Journal of Medicinal Chemistry. [Link]

  • N,N-diethyl-2-[4-(phenylmethyl) phenoxy] ethanamine (DPPE; tesmilifene), a chemopotentiating agent... Human & Experimental Toxicology. [Link]

  • Pharmacology/Toxicology Review of NDA 22-382. U.S. Food and Drug Administration. [Link]

  • Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. Molbank. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Assessing Off-Target Liability: A Cross-Reactivity Profile of a Novel Phenyl-Alkylamine Compound

Abstract In the landscape of modern drug discovery, the early and accurate assessment of a compound's selectivity is paramount. Unforeseen off-target interactions are a major contributor to clinical trial failures and po...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern drug discovery, the early and accurate assessment of a compound's selectivity is paramount. Unforeseen off-target interactions are a major contributor to clinical trial failures and post-market adverse events. This guide provides a comprehensive framework for evaluating the cross-reactivity of novel chemical entities, using the hypothetical test article, 2-[4-(Cyclopentyloxy)phenyl]ethan-1-amine hydrochloride (hereafter referred to as "Compound X"), as a case study. We will delve into the strategic rationale behind designing a tiered screening cascade, compare and contrast key assay formats, and present illustrative experimental data to guide researchers in building a robust selectivity profile. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing safe and effective therapeutics.

Introduction: The Imperative of Selectivity Profiling

The "one drug, one target" paradigm, while an elegant concept, is an oversimplification of the complex biological interactions that occur in vivo. A therapeutic agent's journey through the body is a series of molecular handshakes, and ensuring it predominantly interacts with the intended partner—the therapeutic target—is the cornerstone of safety pharmacology.[1][2][3] Cross-reactivity, the binding of a drug to unintended targets, can lead to a spectrum of consequences, from manageable side effects to severe toxicity.[4][5][6] Therefore, a rigorous assessment of a compound's selectivity is not merely a regulatory checkbox but a fundamental aspect of risk mitigation in drug development.[7][8]

This guide will use Compound X, a novel phenyl-alkylamine, to illustrate a best-practice approach to building a cross-reactivity profile. Phenyl-alkylamines as a class are known to interact with a variety of biogenic amine receptors and transporters, making them an excellent model for demonstrating a comprehensive screening strategy. Our approach is tiered, beginning with broad, high-throughput screening to identify potential liabilities, followed by more focused, quantitative assays to confirm and characterize these interactions.

Designing the Screening Cascade for Compound X

A logical, stepwise approach is crucial for an efficient and cost-effective cross-reactivity assessment. The goal is to cast a wide net initially and then focus resources on the most relevant potential off-targets.

Tier 1: Broad Panel Screening (The "Wide Net" Approach)

The initial step is to screen Compound X against a broad panel of receptors, ion channels, transporters, and enzymes. Commercial services offer comprehensive panels that cover hundreds of potential off-targets. For a novel phenyl-alkylamine like Compound X, a panel should, at a minimum, include:

  • G-Protein Coupled Receptors (GPCRs): Especially adrenergic, dopaminergic, serotonergic, and histaminergic receptors.[9][10][11]

  • Monoamine Transporters: DAT, NET, and SERT.

  • Ion Channels: hERG, voltage-gated sodium, and calcium channels.

  • Key Enzyme Families: MAO-A, MAO-B, and various cytochrome P450s (for metabolic profiling).

The primary assay format in this tier is typically a competitive radioligand binding assay, performed at a single high concentration of the test compound (e.g., 10 µM).[12][13][14] The goal is to identify any significant inhibition of radioligand binding, which serves as a "hit" for further investigation.

Illustrative Experimental Workflow: Tier 1 Broad Panel Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis CompoundX Compound X Stock (10 mM in DMSO) Dilution Prepare 10 µM working solution of Compound X CompoundX->Dilution Panel Broad Off-Target Panel (Receptor Membranes, Enzymes, etc.) Incubation Incubate: Receptor + Radioligand + Compound X (or vehicle) Panel->Incubation Radioligand Radiolabeled Ligands (for each target) Radioligand->Incubation Dilution->Incubation Filtration Separate Bound/Free Radioligand (Filtration) Incubation->Filtration Counting Quantify Bound Radioactivity (Scintillation Counting) Filtration->Counting Analysis Calculate % Inhibition vs. Vehicle Control Counting->Analysis Hit_ID Identify 'Hits' Analysis->Hit_ID >50% Inhibition? Tier2 Proceed to Tier 2 Hit_ID->Tier2 Yes No_Hit No significant interaction Hit_ID->No_Hit No

Caption: Tier 1 Broad Panel Screening Workflow for Compound X.

Tier 2: Potency Determination and Functional Confirmation

Any "hits" identified in Tier 1 (typically defined as >50% inhibition at 10 µM) must be followed up with more quantitative assays to determine the potency (e.g., IC50 or Ki) of the interaction.[15] It is also critical to move from simple binding assays to functional assays to understand the physiological consequence of the interaction (i.e., is Compound X an agonist, antagonist, or inverse agonist?).[9][11]

  • For Receptor Hits:

    • Quantitative Binding Assays: Conduct multi-concentration competitive binding assays to determine the inhibition constant (Ki).[13][16]

    • Functional Assays: Utilize cell-based assays to measure downstream signaling, such as cAMP accumulation for Gs/Gi-coupled receptors or calcium flux for Gq-coupled receptors.[10][17]

  • For Enzyme/Transporter Hits:

    • Enzyme Inhibition Assays: Determine the IC50 of enzyme inhibition.

    • Transporter Uptake Assays: Measure the inhibition of substrate uptake.

Comparative Analysis: Compound X vs. Reference Compounds

To put the cross-reactivity profile of Compound X into context, it should be compared against relevant reference compounds. For our phenyl-alkylamine, appropriate comparators might be a known selective agent for the intended (hypothetical) primary target and a known "dirty" drug with multiple off-target activities.

Hypothetical Screening Results

Let's assume the primary target for Compound X is the Dopamine D2 receptor.

Table 1: Tier 1 Broad Panel Screening Results (% Inhibition at 10 µM)

Target FamilyTargetCompound XComparator A (Selective D2 Agonist)Comparator B (Non-selective Phenylethylamine)
Dopaminergic D2 Receptor 98% 99% 95%
D1 Receptor25%5%85%
DAT65%8%92%
Serotonergic 5-HT2A Receptor72%3%88%
SERT55%2%90%
Adrenergic Alpha-1A Receptor68%1%75%
Ion Channel hERG5%2%15%

Data are hypothetical.

From the Tier 1 screen, Compound X shows high affinity for its intended target (D2) but also displays significant interaction (>50% inhibition) with DAT, 5-HT2A, SERT, and the Alpha-1A receptor.

Tier 2 Quantitative Analysis

The "hits" from Tier 1 were followed up with quantitative binding (Ki determination) and functional cell-based assays.

Table 2: Tier 2 Quantitative Cross-Reactivity Profile (Ki and EC50/IC50 in nM)

TargetAssay TypeCompound XComparator AComparator B
Dopamine D2 Binding (Ki)5.2 nM 2.1 nM10.5 nM
Functional (EC50)8.1 nM (Agonist) 3.5 nM (Agonist)15.2 nM (Agonist)
DAT Binding (Ki)850 nM>10,000 nM55 nM
5-HT2A Binding (Ki)550 nM>10,000 nM80 nM
Functional (IC50)1,200 nM (Antagonist)>10,000 nM150 nM (Antagonist)
SERT Binding (Ki)1,100 nM>10,000 nM45 nM
Alpha-1A Binding (Ki)980 nM>10,000 nM120 nM
Functional (IC50)2,500 nM (Antagonist)>10,000 nM210 nM (Antagonist)

Data are hypothetical.

Interpretation of the Selectivity Profile

The Tier 2 data provide a much clearer picture:

  • Expertise & Experience: While the Tier 1 screen raised several red flags, the quantitative follow-up reveals a significant selectivity window for Compound X. It is over 100-fold more potent at its primary target (D2, Ki = 5.2 nM) than at the nearest off-target (5-HT2A, Ki = 550 nM). This is a critical distinction that a single-point screen cannot provide.

  • Trustworthiness: The combination of binding and functional assays confirms the nature of the off-target interactions. For example, the 5-HT2A interaction is antagonistic. This information is vital for predicting potential side effects. An antagonistic effect at 5-HT2A might be acceptable or even beneficial, depending on the therapeutic indication, whereas an agonistic effect could be highly problematic.

  • Authoritative Grounding: Comparator A demonstrates the profile of a highly selective compound, validating the assay systems. Comparator B shows a typical non-selective profile, highlighting the liabilities that have been successfully avoided with Compound X.

Illustrative Signaling Pathway: D2 vs. 5-HT2A

G cluster_d2 Dopamine D2 Receptor (Primary Target) cluster_5ht2a 5-HT2A Receptor (Off-Target) D2R D2 Receptor Gi Gi Protein D2R->Gi AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Response1 Therapeutic Effect PKA->Response1 CompoundX_D2 Compound X (Agonist) CompoundX_D2->D2R Activates SHT2A 5-HT2A Receptor Gq Gq Protein SHT2A->Gq PLC Phospholipase C Gq->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca ↑ Intracellular Ca²⁺ IP3_DAG->Ca Response2 Potential Side Effect Ca->Response2 CompoundX_5HT2A Compound X (Antagonist) CompoundX_5HT2A->SHT2A Blocks Serotonin Serotonin Serotonin->SHT2A Activates

Caption: Contrasting signaling pathways of Compound X at its primary (D2) and off-target (5-HT2A) receptors.

Detailed Experimental Protocols

To ensure reproducibility and scientific rigor, detailed protocols are essential.

Protocol 1: Competitive Radioligand Binding Assay (e.g., for D2 Receptor)

This protocol provides a general framework for determining the Ki of a test compound.[12][14][15]

  • Reagent Preparation:

    • Prepare cell membranes expressing the human D2 receptor in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

    • Prepare a solution of a suitable radioligand (e.g., [³H]-Spiperone) at a concentration close to its Kd value.

    • Prepare serial dilutions of Compound X (e.g., from 100 µM to 0.1 nM) in the assay buffer.

  • Assay Setup (96-well plate):

    • To each well, add:

      • 25 µL of assay buffer (for total binding) or a high concentration of a known D2 antagonist like Haloperidol (for non-specific binding).

      • 25 µL of the diluted Compound X or vehicle.

      • 50 µL of the radioligand solution.

      • 150 µL of the membrane preparation.

  • Incubation:

    • Incubate the plate for 60-90 minutes at room temperature to allow the binding to reach equilibrium.[15]

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold to separate bound from free radioligand.

    • Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).[12]

  • Scintillation Counting:

    • Allow the filters to dry, then add scintillation fluid to each well.

    • Count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding from all other readings to get specific binding.

    • Plot the specific binding as a function of the log concentration of Compound X.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

Protocol 2: Cell-Based Functional cAMP Assay (e.g., for D2 Receptor Agonism)

This protocol assesses the functional consequence of receptor binding for a Gi-coupled receptor.[9][10]

  • Cell Culture and Plating:

    • Culture HEK293 cells stably expressing the human D2 receptor.

    • Plate the cells into a 96-well assay plate and allow them to adhere overnight.

  • Assay Procedure:

    • Wash the cells with assay buffer (e.g., HBSS).

    • Add a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation and incubate.

    • Add forskolin (an adenylyl cyclase activator) to all wells to stimulate cAMP production.

    • Immediately add serial dilutions of Compound X (or a known agonist/antagonist) to the wells.

  • Incubation:

    • Incubate the plate for 30 minutes at room temperature.

  • Detection:

    • Lyse the cells and measure intracellular cAMP levels using a commercially available detection kit (e.g., HTRF, ELISA, or luciferase-based biosensor).[10]

  • Data Analysis:

    • Plot the cAMP signal as a function of the log concentration of Compound X.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists) value.

Conclusion and Future Directions

The comprehensive, tiered approach detailed in this guide provides a robust framework for assessing the cross-reactivity of novel compounds like 2-[4-(Cyclopentyloxy)phenyl]ethan-1-amine hydrochloride. By progressing from broad, single-point screening to quantitative binding and functional assays, we can build a high-confidence selectivity profile.

Our hypothetical case study of Compound X demonstrates that an initial "hit" in a broad panel does not necessarily disqualify a compound. The key is to quantify the potency of these off-target interactions and understand their functional consequences. Compound X was found to have a favorable selectivity window of over 100-fold for its primary target. This level of detail is crucial for making informed decisions in lead optimization and for designing subsequent in vivo safety and toxicology studies.[1][2]

Future work should involve expanding the functional assessment to include more complex, pathway-based cellular assays and, ultimately, progressing to in vivo models to confirm that the in vitro selectivity profile translates to a safe and effective therapeutic candidate.

References

  • Evaluating functional ligand-GPCR interactions in cell-based assays. PMC. [Link]

  • GPCR Functional Assay Technology. Tanso Biosciences. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Radioligand Binding Assay. Gifford Bioscience. [Link]

  • Competitive Radioligand Binding Assays. Alfa Cytology. [Link]

  • Preclinical research strategies for drug development. AMSbiopharma. [Link]

  • Radioligand Binding Assays and Their Analysis. Springer Nature Experiments. [Link]

  • Cell-based Assays for GPCR Activity. Biocompare. [Link]

  • Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. PMC. [Link]

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. [Link]

  • PRECLINICAL TOXICOLOGY. Pacific BioLabs. [Link]

  • GzESTY as an optimized cell-based assay for initial steps in GPCR deorphanization. PMC. [Link]

  • FDA Toxicology Studies & Drug Approval Requirements. Auxochromofours. [Link]

  • CROSS REACTIVITY SUMMARY. Alcolizer. [Link]

  • Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. ResearchGate. [Link]

  • Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. PubMed. [Link]

  • Understanding cross-reactivity in immunoassay drug screening. Siemens Healthineers. [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Food and Drug Administration. [Link]

  • An extensive review on tier 2 safety pharmacology. Int J Pharm Chem Anal. [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Guide to the Proper Disposal of 2-[4-(Cyclopentyloxy)phenyl]ethan-1-amine hydrochloride

As a Senior Application Scientist, it is imperative to approach the handling and disposal of any chemical compound with a protocol grounded in safety, regulatory compliance, and a thorough understanding of the material's...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is imperative to approach the handling and disposal of any chemical compound with a protocol grounded in safety, regulatory compliance, and a thorough understanding of the material's properties. This guide provides a detailed, step-by-step operational plan for the proper disposal of 2-[4-(Cyclopentyloxy)phenyl]ethan-1-amine hydrochloride (CAS No: 1235440-38-6), designed for researchers and laboratory professionals. The procedures outlined here are synthesized from regulatory standards and established best practices to ensure the safety of personnel and the protection of the environment.

Part 1: Hazard Identification and Risk Assessment

Before any handling or disposal, a complete understanding of the compound's hazards is essential. This initial assessment dictates the necessary precautions, from personal protective equipment (PPE) to the final disposal method. 2-[4-(Cyclopentyloxy)phenyl]ethan-1-amine hydrochloride is classified with several hazards that must be respected throughout its lifecycle in the laboratory.[1]

Table 1: GHS Hazard Classifications

Hazard Classification Hazard Code Description
Acute Toxicity (Oral, Dermal, Inhalation) H302 + H312 + H332 Harmful if swallowed, in contact with skin, or if inhaled.
Skin Irritation H315 Causes skin irritation.
Eye Irritation H319 Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure) H336 May cause drowsiness or dizziness.

(Source: Notified C&L Inventory)[1]

The causality behind these classifications is rooted in the compound's chemical structure—an amine hydrochloride salt. Amine salts can be corrosive and irritating, while the organic structure contributes to its toxicological profile. This risk profile mandates that the material must be handled as hazardous waste and strictly segregated from general laboratory or municipal waste streams.[2][3]

Part 2: Pre-Disposal Waste Accumulation Protocol

Proper disposal begins the moment the chemical is deemed "waste." A systematic and clearly defined accumulation process is critical to prevent accidental mixing of incompatible substances and to ensure regulatory compliance.[4][5]

Step 1: Designate a Hazardous Waste Container

Select a container that is chemically compatible with amine hydrochlorides. A high-density polyethylene (HDPE) or glass container is typically appropriate. The container must be in good condition, free of leaks, and have a secure, sealable lid.[2][6]

Step 2: Label the Waste Container Immediately

Proper labeling is a cornerstone of laboratory safety and regulatory compliance. The label must be applied before any waste is added and must include the following information:

  • The words "Hazardous Waste"

  • Full Chemical Name: "2-[4-(Cyclopentyloxy)phenyl]ethan-1-amine hydrochloride"

  • CAS Number: "1235440-38-6"

  • Associated Hazard Pictograms (e.g., Exclamation Mark for irritant/harmful)

  • Accumulation Start Date (The date the first drop of waste is added)[4]

Step 3: Segregate the Waste Stream

Do not mix this waste with other chemical waste streams unless their compatibility has been verified.[3] Specifically, avoid mixing with:

  • Strong Oxidizing Agents: To prevent potentially violent reactions.

  • Strong Bases: Contact with strong bases can liberate the free amine, which may have different physical and toxicological properties.

  • Incompatible Solvents: Only mix with compatible waste solvents if creating a solution for disposal.

The following diagram illustrates the fundamental logic for waste segregation in the laboratory.

WasteSegregation start Chemical Waste Generated is_identified Is the waste 2-[4-(Cyclopentyloxy)phenyl]ethan-1-amine HCl? start->is_identified container Place in designated, labeled container for this specific waste. is_identified->container Yes consult_sds Consult SDS for compatibility with existing waste container. is_identified->consult_sds No

Caption: Waste Segregation Decision Flowchart.

Part 3: Step-by-Step Disposal Workflow

This section provides the direct, procedural steps for handling and preparing the waste for final pickup by a licensed disposal service.

Operational Protocol
  • Wear Appropriate Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing:

    • Chemically compatible gloves (e.g., nitrile).

    • Safety glasses with side shields or chemical splash goggles.[7]

    • A standard laboratory coat.

    • Use a chemical fume hood if there is a risk of generating dust or aerosols.[8]

  • Transfer Waste to the Designated Container:

    • For solid waste, carefully transfer using a spatula or scoop to minimize dust generation.

    • For solutions, use a funnel to pour the liquid into the waste container.

    • For trace amounts on labware (e.g., glassware, weigh boats), rinse the equipment with a minimal amount of a suitable solvent (e.g., methanol or ethanol) and collect the rinsate in the designated hazardous waste container. This is known as "RCRA empty" decontamination.

  • Secure and Store the Waste Container:

    • After adding waste, securely seal the container lid.[6]

    • Wipe the exterior of the container clean of any contamination.

    • Store the container in a designated satellite accumulation area or central hazardous waste storage area. This area should be away from heat sources, ignition sources, and general laboratory traffic.[2]

  • Arrange for Professional Disposal:

    • Under regulations from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA), this chemical waste cannot be disposed of in a landfill or down the drain.[2][4]

    • The only acceptable disposal method is through a licensed and certified hazardous waste disposal contractor.[7][8] This contractor will typically use high-temperature incineration to destroy the chemical, converting it into less harmful substances.[6]

The overall workflow from waste generation to final disposal is summarized in the diagram below.

DisposalWorkflow cluster_lab Laboratory Operations cluster_disposal Professional Disposal gen 1. Generate Waste ppe 2. Don PPE gen->ppe transfer 3. Transfer to Labeled Container ppe->transfer store 4. Store in Designated Accumulation Area transfer->store pickup 5. Schedule Pickup with Licensed Contractor store->pickup transport 6. Transport to TSDF* pickup->transport incinerate 7. Final Disposal (e.g., Incineration) transport->incinerate caption *TSDF: Treatment, Storage, and Disposal Facility

Caption: End-to-End Chemical Waste Disposal Workflow.

Part 4: Emergency Procedures for Spills

In the event of an accidental spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (if necessary): For a large spill, evacuate the immediate area.

  • Don PPE: Before attempting any cleanup, put on appropriate PPE, including respiratory protection if the material is a fine powder.

  • Contain the Spill: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[9] Do not use combustible materials like paper towels to absorb large quantities of liquid spills.

  • Clean Up: Carefully sweep or scoop the absorbed material and spilled solid into the designated hazardous waste container. Avoid creating dust.[7][8]

  • Decontaminate Area: Clean the spill surface thoroughly to remove any residual contamination.

  • Report: Report the incident to your laboratory supervisor or Chemical Hygiene Officer, as required by your institution's Chemical Hygiene Plan.[10]

By adhering to this comprehensive guide, laboratory professionals can ensure that 2-[4-(Cyclopentyloxy)phenyl]ethan-1-amine hydrochloride is managed and disposed of in a manner that prioritizes safety, scientific integrity, and environmental stewardship.

References

  • US Bio-Clean. (2014, June 13). OSHA Compliance For Laboratories. Available at: [Link]

  • NextSDS. (n.d.). 2-[4-(cyclopentyloxy)phenyl]ethan-1-amine hydrochloride. Available at: [Link]

  • PCCA. (2022, November). Safety Data Sheet for Phentermine Hydrochloride USP CIV. Available at: [Link]

  • MED-FLEX. (2019, September 19). Are You In Compliance With Proper Lab Waste Disposal Regulations?. Available at: [Link]

  • Labor Security. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Available at: [Link]

  • National Science Teaching Association (NSTA). (2024, August 16). Laboratory Waste Disposal Safety Protocols. Available at: [Link]

  • Montclair State University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual. Available at: [Link]

  • U.S. Environmental Protection Agency. (1975). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Available at: [Link]

  • NextSDS. (n.d.). 2-cyclopentyl-1-(4-phenoxyphenyl)ethan-1-amine — Chemical Substance Information. Available at: [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Available at: [Link]

  • U.S. Environmental Protection Agency. (1977). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Available at: [Link]

  • UCPA LLC. (n.d.). MATERIAL SAFETY DATA SHEET for 2,4-D Amine Weed Killer. Greenbook. Available at: [Link]

  • National Research Council Committee on Prudent Practices for Disposal of Chemicals from Laboratories. (1984). Prudent practices for disposal of chemicals from laboratories. Science, 224(4648), 449-452. Available at: [Link]

  • Zakarian Lab, UCSB. (n.d.). Zakarian Lab Safety Protocol. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Available at: [Link]

  • Flaherty, R. (n.d.). Managing Chemical Life Cycles. Lab Manager Magazine. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Code. Available at: [Link]

  • Southwestern University. (n.d.). Hazardous Waste Determination Guide. Available at: [Link]

  • Organic Syntheses. (n.d.). 5,5-dimethyl-2-pyrrolidone. Available at: [Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling 2-[4-(Cyclopentyloxy)phenyl]ethan-1-amine hydrochloride

This document provides essential, field-proven guidance for the safe handling, use, and disposal of 2-[4-(Cyclopentyloxy)phenyl]ethan-1-amine hydrochloride (CAS No: 1235440-38-6). As researchers and drug development prof...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential, field-proven guidance for the safe handling, use, and disposal of 2-[4-(Cyclopentyloxy)phenyl]ethan-1-amine hydrochloride (CAS No: 1235440-38-6). As researchers and drug development professionals, our primary responsibility is to mitigate risk while advancing scientific discovery. This guide is structured not as a rigid template, but as a direct, operational manual that prioritizes scientific integrity and proactive safety. The protocols herein are designed to be self-validating systems, ensuring that safety is an integral component of the experimental workflow.

Immediate Safety Profile & Hazard Assessment

2-[4-(Cyclopentyloxy)phenyl]ethan-1-amine hydrochloride is an amine salt that requires careful handling due to its toxicological profile. The primary risks involve acute toxicity upon exposure, as well as irritation to the skin and eyes.[1] A thorough understanding of these hazards is the foundation of a safe experimental design.

Table 1: Hazard Identification and Classification

Hazard ClassGHS Code(s)Signal WordDescription
Acute ToxicityH302 + H312 + H332WarningHarmful if swallowed, in contact with skin, or if inhaled.[1][2]
Skin IrritationH315WarningCauses skin irritation.[1]
Eye IrritationH319WarningCauses serious eye irritation.[1]
Specific Target Organ Toxicity (Single Exposure)H336WarningMay cause respiratory irritation, drowsiness, or dizziness.[1][3]

Mandatory Personal Protective Equipment (PPE) Protocol

The selection of PPE is not merely a checklist item; it is your primary barrier against chemical exposure. The following specifications are mandatory for all personnel handling this compound.

Table 2: Required Personal Protective Equipment

Protection TypeRequired PPESpecifications and Rationale
Eye/Face Protection Safety Goggles or a Face ShieldMinimum Requirement: ANSI Z87.1-rated/EN166-compliant safety goggles.[4] Rationale: Protects against dust particles and potential splashes. A face shield is required over goggles when handling larger quantities (>1g) or solutions where splashing is a significant risk.[4][5]
Skin & Body Protection Chemical-Resistant Gloves & Lab CoatGloves: Nitrile rubber gloves are required. Inspect for defects before each use.[4] For prolonged contact or handling of solutions, double-gloving is recommended. Rationale: This compound is harmful upon skin contact.[1][6] Lab Coat: A buttoned, long-sleeved lab coat is mandatory to protect skin and personal clothing.[7]
Respiratory Protection NIOSH-Approved RespiratorRequirement: A NIOSH/MSHA-approved respirator with cartridges for organic vapors and particulates is necessary if handling the powder outside of a certified chemical fume hood or if ventilation is inadequate.[4][6][7] Rationale: The compound is harmful if inhaled and can cause respiratory irritation.[1][3][6]
Protocol: PPE Donning and Doffing Sequence

The order of donning and doffing PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) PPE cluster_doffing Doffing (Removing) PPE Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Goggles / Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles / Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Caption: PPE donning and doffing workflow.

Operational Plan: Safe Handling and Storage

All handling of this compound must occur within a designated area equipped with the proper engineering controls.

Engineering Controls
  • Ventilation: Always handle the solid material inside a certified chemical fume hood to minimize inhalation risk.[4][8] Ensure the fume hood has a face velocity appropriate for handling powders.

  • Safety Equipment: An operational eyewash station and safety shower must be immediately accessible in the laboratory.[6][9]

Handling Protocol
  • Preparation: Designate a specific area within the fume hood for the handling procedure. Cover the work surface with absorbent, disposable bench paper.

  • Weighing: When weighing the solid, use gentle movements to avoid creating airborne dust. Use a micro-spatula and weigh the material onto weighing paper or directly into a tared container.

  • Solution Preparation: If preparing a solution, add the solid slowly to the solvent to avoid splashing.

  • Post-Handling: After handling, wipe down the spatula and any surfaces with a damp cloth (collecting the cloth as hazardous waste). Wash hands thoroughly with soap and water, even after removing gloves.[3][4]

Storage

Store the compound in a tightly sealed, clearly labeled container.[2][7] The storage location should be a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[7] Store in a locked cabinet or area to control access.[3][6]

Emergency Procedures: Spill and Exposure Management

Immediate and correct response to a spill or exposure is critical. All personnel must be familiar with these procedures before beginning work.

Spill Response Workflow

Spill_Response cluster_minor Minor Spill (<1g, contained) cluster_major Major Spill (>1g, airborne dust, outside hood) Spill Spill Occurs Alert 1. Alert colleagues & evacuate area if necessary Spill->Alert Assess 2. Assess spill size & associated hazards Alert->Assess MinorPPE 3a. Don appropriate PPE (gloves, goggles, lab coat) Assess->MinorPPE Minor MajorEvac 3b. Evacuate laboratory & restrict access Assess->MajorEvac Major ContainMinor 4a. Cover with absorbent material (e.g., vermiculite, sand) MinorPPE->ContainMinor CollectMinor 5a. Carefully sweep/collect debris into a hazardous waste container ContainMinor->CollectMinor DeconMinor 6a. Decontaminate area with soap and water CollectMinor->DeconMinor MajorCall 4b. Contact institutional Emergency Response / EHS MajorEvac->MajorCall

Caption: Decision workflow for chemical spill response.

Personal Exposure Protocol
  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[10][11] Seek medical attention.[6]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[3][9] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[6][8] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[12] Show the Safety Data Sheet (SDS) to the medical personnel.[3]

Waste Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste. Never dispose of this chemical down the drain.[13][14]

Waste Disposal Workflow

Waste_Disposal cluster_waste_streams Waste Stream Identification cluster_disposal_path Disposal Pathway Solid Unused/Waste Chemical HW_Solid Place in a labeled, sealed Hazardous Waste container for solids. Solid->HW_Solid Contaminated Contaminated Materials (PPE, bench paper, spill debris) HW_Contaminated Double-bag and place in a labeled Hazardous Waste container. Contaminated->HW_Contaminated Container Empty Chemical Container Rinse Triple-rinse with a suitable solvent (e.g., ethanol or methanol). Container->Rinse Collect Collect all rinsate as liquid Hazardous Waste. Rinse->Collect Deface Deface or remove original label. Rinse->Deface DisposeContainer Dispose of decontaminated container in regular trash or glass recycling (per institutional policy). Deface->DisposeContainer

Caption: Procedural workflow for hazardous waste disposal.

Step-by-Step Disposal Protocol
  • Solid Waste: Collect all unused or waste 2-[4-(Cyclopentyloxy)phenyl]ethan-1-amine hydrochloride in a dedicated, compatible, and clearly labeled hazardous waste container.[13]

  • Contaminated Materials: Place all contaminated disposable items, including gloves, weighing papers, and spill cleanup materials, into a polyethylene bag, seal it, and then place it into the designated solid hazardous waste container.[10]

  • Empty Containers: a. Triple rinse the empty container with a suitable solvent in which the compound is soluble (e.g., ethanol, methanol) inside a chemical fume hood.[13] b. Collect every rinse into a designated liquid hazardous waste container. The rinsate is considered hazardous.[13] c. After the final rinse, allow the container to air dry in the back of the fume hood. d. Completely deface or remove the original label.[13] e. Dispose of the decontaminated container according to your institution's policy for regular trash or recycling.[13]

  • Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup of all hazardous waste containers.[15]

References

  • 2-[4-(cyclopentyloxy)phenyl]ethan-1-amine hydrochloride - NextSDS. NextSDS. [Link]

  • What are the Health and Safety Guidelines for Using Amines? A&B T. [Link]

  • Safety data sheet - Pharmacopoeia. Pharmacopoeia. [Link]

  • Amine Disposal For Businesses | Collect and Recycle. Collect and Recycle. [Link]

  • PPE For Chemical Handling With Example - Industrial Safety Tips. Industrial Safety Tips. [Link]

  • Chemical Spill Procedures | Office of Environmental Health and Safety. Princeton University. [Link]

  • Chemical Spill Procedures - Environmental Health & Safety. University of Toronto. [Link]

  • CHEMICAL SPILL PROCEDURES - Environmental Health and Safety. UNC Charlotte. [Link]

  • Safety Data Sheet - PCCA. PCCA. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-[4-(Cyclopentyloxy)phenyl]ethan-1-amine hydrochloride
Reactant of Route 2
2-[4-(Cyclopentyloxy)phenyl]ethan-1-amine hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.